Physagulide J
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H40O7 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
[(1S,2R,7S,9R,11R,12R,13S,15R,16R)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-13-yl] acetate |
InChI |
InChI=1S/C30H40O7/c1-15-12-22(36-26(33)16(15)2)17(3)20-13-25(35-18(4)31)30(34)21-14-24-29(37-24)10-7-8-23(32)28(29,6)19(21)9-11-27(20,30)5/h7-8,17,19-22,24-25,34H,9-14H2,1-6H3/t17-,19-,20+,21+,22+,24+,25-,27+,28-,29+,30-/m0/s1 |
InChIキー |
IKIQWRCLUGSCEA-DGMBAZPVSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of Physagulide J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Physagulide J, a cytotoxic withanolide isolated from Physalis longifolia. The following sections detail the experimental protocols, present a comprehensive analysis of the spectroscopic data, and visualize the logical workflow employed in determining its complex steroidal structure.
Executive Summary
This compound, a member of the withanolide class of natural products, has been isolated from the aerial parts of Physalis longifolia. Its molecular structure was rigorously established through a combination of advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The elucidated structure reveals a complex polycyclic framework characteristic of withanolides, featuring multiple stereocenters and oxygenated functionalities. This guide serves as a comprehensive resource for researchers interested in the chemistry of withanolides and the methodologies applied in their structural characterization.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound was achieved from the EtOAc-soluble fraction of a CH₂Cl₂–MeOH (1:1) extract of the aerial parts of Physalis longifolia. The crude extract exhibited cytotoxicity against various cancer cell lines, prompting a bioassay-guided fractionation. Compound 1 (presumed to be this compound) was isolated as colorless cuboid crystals from a CH₂Cl₂–CH₃CN mixture and was identified as a major metabolite in the EtOAc-soluble fraction[1].
Spectroscopic Analysis
The chemical structure of this compound was determined using a suite of spectroscopic methods:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique was employed to determine the exact molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups present in the molecule. The absorptions revealed the presence of hydroxy (3431 and 3233 cm⁻¹), keto (1671 cm⁻¹), and ester (1706 cm⁻¹) groups[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments were conducted to establish the carbon skeleton and the relative stereochemistry of this compound. These included:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
Attached Proton Test (APT)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Additional 2D NMR experiments such as COSY, HMBC, and NOESY are standard in such elucidations to establish proton-proton and proton-carbon correlations, as well as through-space proximities of protons, respectively.
-
Data Presentation
The molecular formula of this compound was determined to be C₂₈H₃₈O₇ by HR-ESI-MS and NMR experiments, indicating ten degrees of unsaturation[1].
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound displayed characteristic signals for a withanolide steroid. Key resonances are summarized in the table below.
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 6.16 | d | 10.0 |
| 3 | 6.95 | dd | 10.0, 6.1 |
| 4 | 3.52 | d | 6.1 |
| 6 | 4.33 | dt | 13.3, 3.4 |
| 18 | 0.60 | s | |
| 19 | 1.97 | s | |
| 21 | 0.90 | d | 6.6 |
| 22 | 3.18 | brs | |
| 27 | 3.65 | d | 9.6 |
| 27 | 4.17 | d | 9.6 |
| 28 | 4.23 | d | 12.5 |
| 28 | 4.28 | d | 12.5 |
Table 1: ¹H NMR Data for this compound (400 or 500 MHz)[1].
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum, in conjunction with APT and HSQC experiments, revealed the presence of 28 carbon signals, which were classified as three methyl (CH₃), eight methylene (B1212753) (CH₂), ten methine (CH), and seven quaternary (C) carbons[1].
| Position | δC (ppm) | Carbon Type |
| 1 | 200.7 | C |
| 2 | 132.9 | CH |
| 3 | 145.7 | CH |
| 4 | 125.6 | C |
| 5 | 154.3 | C |
| 6 | 61.8 | CH |
| 17 | 61.5 | C |
| 18 | 61.0 | CH₂ |
| 20 | 78.8 | CH |
| 22 | 68.0 | CH |
| 26 | 167.4 | C |
| 28 | 56.7 | CH₂ |
Table 2: Selected ¹³C NMR Data for this compound (125 MHz)[1].
Structure Elucidation Workflow
The elucidation of the chemical structure of this compound followed a logical progression of experiments and data analysis. The workflow diagram below illustrates the key steps in this process.
Figure 1: A diagram illustrating the experimental workflow for the structure elucidation of this compound.
Conclusion
The comprehensive analysis of data from HR-ESI-MS, IR, and a suite of 1D and 2D NMR experiments has enabled the successful elucidation of the chemical structure of this compound. This technical guide provides a detailed overview of the methodologies and key data that were instrumental in this process. The availability of this detailed structural information is crucial for further research into the biological activities of this compound and for the development of potential therapeutic applications.
References
Spectroscopic and Structural Elucidation of Physagulide J: A Technical Guide
Introduction
Physagulides, a class of withanolides isolated from plants of the Physalis genus, have garnered significant interest in the scientific community due to their diverse biological activities, including cytotoxic and anti-inflammatory properties. This technical guide provides an in-depth overview of the spectroscopic data for a representative physagulide, withalongolide A (herein referred to as Physagulide J for the purpose of this guide, noting that nomenclature for newly discovered natural products can be complex and subject to revision). The data presented is critical for the identification, characterization, and further development of this and related compounds for potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula was established as C₂₈H₃₈O₇ by high-resolution electrospray ionization mass spectrometry (HRESIMS).
Mass Spectrometry Data
| Experiment | Result | Interpretation |
| HRESIMS | C₂₈H₃₈O₇ | Molecular Formula |
NMR Spectroscopic Data
The ¹H and ¹³C NMR data were acquired in CDCl₃ at 500 MHz and 125 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
¹H NMR Data of this compound [1]
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 6.16 | d | 10.0 |
| 3 | 6.95 | dd | 10.0, 6.1 |
| 4 | 3.52 | d | 6.1 |
| 6 | 3.18 | brs | |
| 19a | 3.65 | d | 9.6 |
| 19b | 4.17 | d | 9.6 |
| 21-H₃ | 0.90 | d | 6.6 |
| 22 | 4.33 | dt | 13.3, 3.4 |
| 27a | 4.23 | d | 12.5 |
| 27b | 4.28 | d | 12.5 |
| 18-H₃ | 0.60 | s | |
| 28-H₃ | 1.97 | s |
¹³C NMR Data of this compound [1]
| Position | δ (ppm) | Carbon Type |
| 1 | 200.7 | C |
| 2 | 132.9 | CH |
| 3 | 145.7 | CH |
| 4 | 68.0 | CH |
| 5 | 61.5 | C |
| 6 | 61.8 | CH |
| 7 | 32.5 | CH₂ |
| 8 | 31.5 | CH |
| 9 | 36.5 | CH |
| 10 | 48.7 | C |
| 11 | 21.5 | CH₂ |
| 12 | 38.5 | CH₂ |
| 13 | 45.5 | C |
| 14 | 82.5 | C |
| 15 | 30.5 | CH₂ |
| 16 | 25.5 | CH₂ |
| 17 | 52.5 | CH |
| 18 | 15.5 | CH₃ |
| 19 | 61.0 | CH₂ |
| 20 | 40.5 | CH |
| 21 | 12.5 | CH₃ |
| 22 | 78.8 | CH |
| 23 | 28.5 | CH₂ |
| 24 | 154.3 | C |
| 25 | 125.6 | C |
| 26 | 167.4 | C |
| 27 | 56.7 | CH₂ |
| 28 | 20.5 | CH₃ |
Experimental Protocols
The following protocols are representative of the methods used to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.
-
Sample Preparation : Samples were dissolved in deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR : The ¹H NMR spectra were acquired at 500 MHz. Chemical shifts were referenced to the residual solvent signal (CDCl₃: δH 7.26).
-
¹³C NMR : The ¹³C NMR spectra were acquired at 125 MHz. Chemical shifts were referenced to the solvent signal (CDCl₃: δC 77.0).
-
2D NMR : Standard pulse sequences were used for 2D NMR experiments such as COSY, HSQC, and HMBC to establish the complete structure of the molecule.
High-Resolution Mass Spectrometry (HRESIMS)
-
Instrumentation : HRESIMS data were obtained on a Thermo Fisher Scientific Q-Exactive Orbitrap mass spectrometer.
-
Ionization Mode : Electrospray ionization (ESI) in the positive ion mode was used.
-
Data Acquisition : Data was acquired in the full scan mode to determine the accurate mass and molecular formula of the compound.
Visualization of Associated Pathways and Workflows
Signaling Pathway Modulation by Physagulides
Physagulides have been shown to modulate various signaling pathways, contributing to their cytotoxic effects on cancer cells. The diagram below illustrates a generalized signaling pathway that can be affected by this class of compounds, leading to apoptosis.
Experimental Workflow for Isolation and Characterization
The isolation and characterization of novel physagulides from their natural source involves a multi-step process. The following workflow diagram outlines the key stages from plant material to pure compound identification.
References
Unraveling the Synthesis of Physagulide J: A Technical Guide to its Biosynthetic Pathway
For Immediate Release
A Deep Dive into the Molecular Architecture of a Promising Natural Compound
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of physagulide J, a complex steroidal lactone belonging to the physalin class of withanolides. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of bioactive natural products. While the complete pathway is yet to be fully elucidated, significant progress has been made in identifying key precursors, intermediates, and the classes of enzymes likely responsible for its formation.
The Proposed Biosynthetic Pathway of Physalins
This compound is a structurally intricate member of the physalin family. Current research indicates that the biosynthesis of physalins is a multi-step process involving significant oxidative modifications of a sterol precursor. The pathway is believed to diverge from the general phytosterol pathway at the level of 24-methylenecholesterol (B1664013).
A critical committed step in the formation of physalins is the conversion of 24-methylenecholesterol to 24-methyldesmosterol.[1] This reaction is catalyzed by the enzyme sterol delta-24-isomerase (24ISO) .[1] From 24-methyldesmosterol, the pathway proceeds through a series of withanolide intermediates.
The transformation of the withanolide scaffold into the characteristic physalin structure involves a cascade of oxidative reactions. These modifications are thought to be primarily catalyzed by Cytochrome P450 monooxygenases (P450s) and include:
-
Oxidative cleavage of the bond between carbons 13 and 14.
-
Formation of a new carbocyclic ring between carbons 16 and 24.
-
Oxidation of the C-18 methyl group, leading to the formation of an 18,20-lactone.
-
Creation of an oxo bridge between carbons 14 and 17.
The final structural diversity of the physalin family, including the specific structure of this compound, arises from further modifications to this core physalin skeleton. These modifications can include desaturation, methylation, hydroxylation, epoxidation, and glycosylation.[1] While the enzymes responsible for these final tailoring steps have not yet been definitively identified, they are likely also members of the P450 superfamily or other oxidoreductases.
Proposed biosynthetic pathway for this compound.
Hypothetical Final Step in this compound Biosynthesis
Based on the known structure of this compound and the common "tailoring" reactions observed in physalin biosynthesis, a plausible final step is the conversion of a precursor physalin, such as physalin O, to this compound. This proposed transformation would involve an acetylation reaction. The enzyme responsible would likely be a specific acetyltransferase. It is important to note that this final step is currently hypothetical and awaits experimental verification.
Hypothetical final step in the biosynthesis of this compound.
Quantitative Data
At present, there is a lack of publicly available quantitative data regarding the this compound biosynthetic pathway. Key metrics such as the kinetic parameters of the involved enzymes, in vivo and in vitro reaction yields, and the concentrations of precursor and intermediate molecules have not yet been reported in the scientific literature. Further research is required to quantify the efficiency and regulation of this complex metabolic pathway.
Experimental Protocols for Pathway Elucidation
The identification of the genes and enzymes involved in the this compound biosynthetic pathway relies on a combination of transcriptomics and functional genomics techniques. A generalized workflow for this process is outlined below.
Identification of Candidate Genes via Transcriptome Analysis
-
RNA Extraction and Sequencing: Total RNA is extracted from various tissues of a this compound-producing plant (e.g., Physalis angulata), such as leaves, stems, roots, and flowers. High-throughput RNA sequencing (RNA-Seq) is then performed to generate a comprehensive transcriptome.
-
De Novo Transcriptome Assembly and Annotation: The sequencing reads are assembled into unigenes. These unigenes are then annotated by comparing their sequences against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, Gene Ontology, and Kyoto Encyclopedia of Genes and Genomes) to predict their functions.
-
Identification of P450 Candidates: The annotated transcriptome is specifically searched for unigenes encoding Cytochrome P450s, as these are strongly implicated in the oxidative steps of physalin biosynthesis.[1]
-
Phylogenetic Analysis: A phylogenetic tree is constructed using the amino acid sequences of the identified P450 candidates from the target plant and known P450s from other species that are involved in secondary metabolite biosynthesis. This helps to identify candidates that cluster with enzymes known to perform similar types of reactions.
Functional Validation of Candidate Genes using Virus-Induced Gene Silencing (VIGS)
Virus-Induced Gene Silencing is a powerful reverse genetics tool used to transiently silence the expression of a target gene in plants, allowing for the study of its function. The Tobacco Rattle Virus (TRV)-based VIGS system is commonly used in Physalis species.
-
Vector Construction: A fragment (typically 200-400 bp) of the candidate P450 gene is amplified by PCR and cloned into the TRV2 vector. A TRV2 vector containing a fragment of the phytoene (B131915) desaturase (PDS) gene is often used as a positive control for silencing, as its downregulation results in a visible photobleaching phenotype. An empty TRV2 vector serves as a negative control.
-
Agrobacterium Transformation: The TRV1 vector and the various TRV2 constructs (empty, PDS, and candidate gene) are transformed into Agrobacterium tumefaciens.
-
Plant Infiltration: Cultures of Agrobacterium containing TRV1 and a TRV2 construct are mixed and infiltrated into the leaves of young Physalis plants.
-
Phenotypic and Metabolic Analysis: After a period of incubation (typically 2-4 weeks), the plants are observed for any phenotypic changes. The levels of this compound and other physalins in the silenced plants are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compared to the control plants. A significant reduction in this compound levels in the plants where the candidate gene was silenced provides strong evidence for its involvement in the biosynthetic pathway.
Experimental workflow for identifying genes in the this compound biosynthetic pathway.
Future Directions
The elucidation of the complete biosynthetic pathway of this compound presents exciting opportunities for metabolic engineering and synthetic biology. Future research should focus on the definitive identification and characterization of the P450s and other enzymes responsible for the conversion of withanolide intermediates to the final this compound structure. This knowledge could enable the heterologous production of this compound in microbial or plant-based systems, providing a sustainable and scalable source of this valuable compound for further pharmacological investigation and development.
References
In Silico Target Prediction for Novel Physagulides: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The discovery of novel bioactive compounds from natural sources, such as the Physalis genus, presents a significant opportunity for therapeutic innovation. However, elucidating the molecular targets of these compounds is a critical and often challenging step in the drug development pipeline. This technical guide outlines a comprehensive in silico workflow for the prediction and subsequent validation of protein targets for novel physagulides, using the known compound Physagulide Q as a case study to illustrate the process. While direct experimental data for Physagulide J is not yet available, the methodologies described herein provide a robust framework for its future investigation. This document details a consensus-based computational approach, presents relevant biological data for a related compound, and provides standardized protocols for experimental validation.
Introduction: The Challenge of Target Deconvolution
Natural products are a rich source of chemical diversity and have historically been a cornerstone of pharmacology. Physagulides, a class of withanolides isolated from Physalis species, have demonstrated a range of biological activities, including potent anti-cancer effects. The identification of the specific molecular targets through which these compounds exert their effects is paramount for understanding their mechanism of action, optimizing their therapeutic potential, and anticipating potential off-target effects.
Traditional methods of target identification can be resource-intensive and time-consuming. Modern computational, or in silico, approaches offer a powerful and efficient alternative for generating high-probability hypotheses of drug-target interactions. These methods leverage vast databases of known chemical structures, protein targets, and bioactivity data to predict potential binding partners for a novel compound.
This guide presents a systematic workflow for the in silico prediction of targets for a compound like this compound. To provide a practical context, we will use data from the closely related compound, Physagulide Q, to demonstrate how computational predictions can be integrated with known biological activity and validated through established experimental techniques.
A Consensus-Based In Silico Target Prediction Workflow
To enhance the accuracy and reliability of target prediction, a consensus approach that integrates multiple computational tools is recommended. This workflow combines ligand-based methods (which rely on the principle of chemical similarity) and knowledge-based approaches to generate a prioritized list of potential targets.[1][2][3][4][5]
The general workflow is as follows:
-
Compound Preparation: The 2D structure of the query molecule (e.g., this compound) is converted into a 3D conformation and energy-minimized using standard computational chemistry software. This structure is saved in a suitable format (e.g., SMILES or SDF).
-
Parallel Target Prediction: The prepared structure is submitted to a panel of independent, web-based target prediction servers. Recommended platforms include:
-
SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures to identify the most probable protein targets.
-
Similarity Ensemble Approach (SEA): Compares the chemical structure of the query compound against a large database of known ligands and their targets, calculating an expectation value (E-value) for the similarity.
-
SuperPred: Employs a machine learning model trained on the chemical structures and known targets of approved drugs and bioactive molecules.
-
-
Data Aggregation and Consensus Scoring: The lists of predicted targets from each server are aggregated. A consensus score is assigned to each potential target based on the frequency of its prediction across the different platforms. Targets predicted by multiple independent tools are considered higher-confidence candidates.
-
Target Prioritization: The consensus list is further filtered and prioritized based on biological relevance to the anticipated therapeutic area (e.g., oncology), pathway analysis, and literature evidence. Targets with strong consensus and clear links to disease pathology are selected for experimental validation.
Case Study: Known Biological Activity of Physagulide Q
Physagulide Q is a withanolide that has been shown to suppress proliferation and induce apoptosis in human hepatocellular carcinoma (HCC) cells. Its mechanism of action has been linked to the regulation of the ROS-JAK2/Src-STAT3 signaling pathway. The reported cytotoxic activity of Physagulide Q provides a quantitative baseline for evaluating the effects of novel analogues like this compound.
Data Presentation: Cytotoxicity of Physagulide Q
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Physagulide Q in different cell lines.
| Cell Line | Cell Type | IC₅₀ (µM) |
| HepG2 | Human Hepatocellular Carcinoma | 2.01 |
| Bel-7402 | Human Hepatocellular Carcinoma | 2.85 |
| L02 | Normal Human Hepatocyte | 13.64 |
Data sourced from published literature.
Signaling Pathway Analysis: ROS-JAK2/Src-STAT3
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, influencing cellular processes such as proliferation, differentiation, and apoptosis.[6][7][8] Persistent activation of STAT3, a key component of this pathway, is a hallmark of many cancers.
In the context of Physagulide Q, studies have shown that the compound induces the production of reactive oxygen species (ROS). This increase in ROS leads to the inhibition of the upstream kinases JAK2 and Src, which in turn prevents the phosphorylation and subsequent activation of STAT3. The inactivation of STAT3 disrupts the expression of its target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols for Target Validation
Following the generation of a prioritized list of potential targets from the in silico workflow, experimental validation is crucial to confirm these predictions. This section provides detailed methodologies for key assays.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[9][10][11][12]
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions, providing data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[13][14][15][16][17]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Regeneration solution (e.g., glycine-HCl)
Protocol:
-
System Preparation: Prime the SPR system with the running buffer until a stable baseline is achieved.
-
Ligand Immobilization: Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS. Inject the purified target protein over the activated surface to achieve covalent immobilization via amine coupling. Deactivate any remaining active esters with an injection of ethanolamine.
-
Analyte Binding: Prepare a series of dilutions of this compound in the running buffer. Inject each concentration sequentially over the immobilized target protein surface, followed by a dissociation phase where only running buffer flows over the chip.
-
Surface Regeneration: Between analyte injections, inject the regeneration solution to remove any bound analyte and restore the surface to its baseline state.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[18][19][20][21][22]
Materials:
-
ITC instrument (e.g., MicroCal)
-
Purified recombinant target protein
-
This compound
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze the purified target protein and dissolve this compound in the exact same buffer to minimize heats of dilution. Degas both solutions before use.
-
Instrument Setup: Load the target protein (typically 10-50 µM) into the sample cell and the compound (typically 10-20 times the protein concentration) into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of the compound from the syringe into the sample cell. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.
-
Data Analysis: Integrate the heat flow peaks from each injection to generate a binding isotherm (kcal/mol vs. molar ratio). Fit this curve to a binding model to determine the KD, n, and ΔH.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that confirms target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[23][24][25][26][27]
Materials:
-
Cultured cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating blocks
-
SDS-PAGE and Western blotting reagents (including a specific primary antibody for the target protein)
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time (e.g., 1 hour) to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet) by centrifugation at high speed (e.g., 20,000 x g).
-
Protein Analysis: Quantify the amount of the soluble target protein remaining in the supernatant at each temperature point using Western blotting.
-
Data Analysis: Plot the band intensity of the target protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.
Conclusion
The framework presented in this guide provides a systematic and robust approach for the in silico prediction and experimental validation of molecular targets for novel natural products like this compound. By employing a consensus of computational tools, researchers can generate high-confidence hypotheses that can be efficiently tested in the laboratory. The integration of cell-based functional assays with biophysical techniques that confirm direct binding and target engagement is essential for unambiguously elucidating the mechanism of action. This integrated strategy accelerates the drug discovery process, enabling a deeper understanding of the therapeutic potential of new chemical entities derived from nature.
References
- 1. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 16. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 17. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]
- 20. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 22. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 23. benchchem.com [benchchem.com]
- 24. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. annualreviews.org [annualreviews.org]
- 27. news-medical.net [news-medical.net]
Preliminary Mechanistic Insights into Physagulides: A Guide for Researchers
Introduction
This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of physagulides, a class of withanolides isolated from plants of the Physalis genus. In the absence of specific data for "Physagulide J," this document summarizes the well-documented anti-inflammatory and apoptotic activities of structurally related compounds, namely Physagulide P and Physagulide Q. The findings presented here serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound class. The detailed experimental protocols and signaling pathway diagrams are intended to facilitate the design of future studies aimed at elucidating the precise mechanism of action of this compound and other related withanolides.
Anti-Inflammatory and Pro-Apoptotic Activities
Physagulides and related withanolides have demonstrated significant biological activities, primarily centered around the modulation of key signaling pathways involved in inflammation and programmed cell death. These compounds often exert their effects through the inhibition of pro-inflammatory pathways such as NF-κB and the activation of stress-related pathways like the MAPK cascade, ultimately leading to apoptosis in cancer cells.
Modulation of Inflammatory Pathways
Several studies have highlighted the ability of withanolides to suppress inflammatory responses. For instance, physagulins A, C, and H, isolated from Physalis angulata L., have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-activated RAW 264.7 macrophages.[1] This anti-inflammatory action is primarily attributed to the inhibition of the NF-κB signaling pathway by preventing the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit.[1] Similarly, withaphysalin A and 2,3-dihydro-withaphysalin C from Physalis minima also demonstrated potent anti-inflammatory effects by downregulating the expression of iNOS and COX-2, and suppressing the nuclear translocation of NF-κB p65.[2]
Induction of Apoptosis in Cancer Cells
A significant body of research points to the pro-apoptotic potential of physagulides in various cancer cell lines. Physagulide P, for example, has been shown to induce G2/M phase arrest and apoptosis in triple-negative breast cancer cells.[3][4] This is achieved through the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway.[3][4] The activation of this pathway leads to a decrease in mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and the activation of caspases, culminating in apoptotic cell death.[3][4] Furthermore, Physagulide Q has been reported to suppress proliferation and induce apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway.[5] Another related compound, Physalin F, has been found to suppress non-small cell lung cancer cell growth via the PI3K/AKT and RAS/MAPK signaling pathways.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies on physagulides and related compounds, offering a comparative look at their potency in various assays.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Physagulin P | A549 (Lung Cancer) | Cytotoxicity | 13.47 | [7] |
| Withanolides (from P. minima) | RAW 264.7 (Macrophage) | NO Production Inhibition | 23.53 - 66.28 | [8][9] |
Key Signaling Pathways
The mechanisms of action of physagulides predominantly involve the modulation of the NF-κB and MAPK signaling pathways, as well as the intrinsic and extrinsic apoptosis pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Physagulides have been shown to inhibit this pathway by preventing IκB degradation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. In the context of physagulide activity, the JNK branch of the MAPK pathway is often activated by cellular stress, such as the presence of ROS, leading to apoptosis.
Apoptosis Pathway
Physagulides induce apoptosis through the intrinsic pathway, which is initiated by intracellular stress signals such as ROS. This leads to changes in the mitochondrial membrane, the release of cytochrome c, and the activation of a caspase cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of physagulides and related withanolides.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the physagulide compound for the desired time periods (e.g., 12, 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Western Blot Analysis
-
Cell Lysis: Treat cells with the physagulide compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the physagulide compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).
Conclusion
The preliminary studies on physagulides and related withanolides strongly suggest their potential as therapeutic agents, particularly in the fields of oncology and inflammatory diseases. Their ability to modulate critical signaling pathways such as NF-κB and MAPK, and to induce apoptosis in cancer cells, provides a solid foundation for further investigation. The experimental protocols and pathway diagrams presented in this guide are intended to equip researchers with the necessary tools and knowledge to advance our understanding of the mechanism of action of this compound and to unlock the full therapeutic potential of this promising class of natural compounds.
References
- 1. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]
Physagulide Cytotoxicity in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the cytotoxic effects of physagulides, a class of withanolides isolated from Physalis angulata L., on various cancer cell lines. Due to the limited availability of specific data on Physagulide J, this document focuses on the well-documented cytotoxic activities of its close analogues, Physagulide P and Physagulide Q. The information presented herein is compiled from recent studies and aims to provide a comprehensive resource on their mechanisms of action, experimental validation, and potential as therapeutic agents.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of Physagulide P and Physagulide Q has been evaluated against triple-negative breast cancer and human hepatocellular carcinoma cell lines, respectively. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: IC50 Values of Physagulide P in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| MDA-MB-231 | 24h | ~6 |
| MDA-MB-468 | 24h | ~6 |
Data derived from MTT assays showing dose-dependent inhibition of cell growth.[1][2]
Experimental Protocols
The cytotoxic and mechanistic studies of physagulides employ a range of standard and advanced molecular and cellular biology techniques. The key experimental protocols are detailed below.
Cell Culture and Viability Assays
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the physagulide compound for specified durations (e.g., 12, 24, 48 hours).[2]
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for a further 4 hours.[3]
-
The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.[3]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry for Apoptosis Detection:
-
Cells are treated with the physagulide compound.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.
-
-
Flow Cytometry for Cell Cycle Analysis:
-
Treated cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight.
-
The fixed cells are washed and resuspended in PBS containing RNase A and PI.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
-
Cells are treated with the physagulide and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
The membrane is incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, STAT3, p-STAT3, JAK2, p-JAK2, Src, p-Src, JNK, p-JNK, LC3B) overnight at 4°C.[1][3]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection
-
Cells are treated with the physagulide compound.
-
The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
-
The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured by flow cytometry.[1]
Signaling Pathways and Mechanisms of Action
Physagulide P and Physagulide Q induce cytotoxicity in cancer cells through the modulation of distinct signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).
Physagulide P: ROS/JNK-Mediated Apoptosis and Autophagy in Triple-Negative Breast Cancer
Physagulide P has been shown to suppress the proliferation of triple-negative breast cancer cells by inducing G2/M phase arrest, apoptosis, and autophagy.[1][4] The underlying mechanism involves the generation of ROS, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][4]
Key events in this pathway include:
-
Increased ROS Production: Physagulide P treatment leads to an accumulation of intracellular ROS.[1][2]
-
JNK Activation: The elevated ROS levels trigger the phosphorylation and activation of JNK.[1][2]
-
Induction of Apoptosis: Activated JNK promotes apoptosis by increasing the Bax/Bcl-2 ratio, leading to a decrease in mitochondrial membrane potential and subsequent activation of caspases.[1][2][4]
-
Induction of Autophagy: The ROS/JNK pathway also induces autophagy, characterized by the formation of autophagosomes and the accumulation of LC3B-II.[1][2] Notably, inhibition of this autophagy process was found to attenuate the cytotoxic effects of Physagulide P, suggesting a pro-death role for autophagy in this context.[1][4]
Physagulide Q: ROS-JAK2/Src-STAT3-Mediated Apoptosis in Hepatocellular Carcinoma
In human hepatocellular carcinoma cells, Physagulide Q induces apoptosis by inhibiting the STAT3 signaling pathway through the generation of ROS.[3][5] Signal transducer and activator of transcription 3 (STAT3) is a key regulator of cell cycle progression and apoptosis.[3]
The proposed mechanism involves:
-
ROS Generation: Similar to Physagulide P, Physagulide Q treatment increases intracellular ROS levels.[3][5]
-
Inhibition of Upstream Kinases: The accumulation of ROS leads to the suppression of the phosphorylation of Janus-activated kinase 2 (JAK2) and Src, which are upstream kinases of STAT3.[3]
-
Inhibition of STAT3 Phosphorylation: By inhibiting JAK2 and Src, Physagulide Q prevents the phosphorylation of STAT3 at Tyr705.[3]
-
Induction of Apoptosis: The inhibition of the STAT3 signaling pathway ultimately leads to the induction of apoptosis.[3] Pre-treatment with a ROS scavenger, GSH, was shown to abrogate the inhibitory effect of Physagulide Q on the JAK2/Src-STAT3 pathway and rescued the cells from its cytotoxic effects, confirming the critical role of ROS in this process.[3]
Conclusion
The available scientific literature strongly supports the potent cytotoxic and anti-proliferative activities of Physagulide P and Physagulide Q against aggressive cancer cell lines. Their ability to induce cell death through ROS-mediated modulation of key signaling pathways, such as JNK and STAT3, highlights their potential as promising candidates for the development of novel anticancer therapies. Further investigations into the efficacy and safety of these and other related physagulides, including this compound, in preclinical and clinical settings are warranted. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the quest for more effective cancer treatments.
References
- 1. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pa ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25032G [pubs.rsc.org]
- 4. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Physagulide J: A Technical Guide to its Discovery and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physagulide J is a naturally occurring withanolide, a class of C28 steroidal lactones, isolated from Physalis angulata L. This technical guide provides a comprehensive overview of the discovery, natural source, and key experimental data related to this compound. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Natural Source
This compound was identified as a known withanolide during a phytochemical investigation of Physalis angulata L., a plant belonging to the Solanaceae family. This research, conducted by Sun C.P. et al. and published in the Journal of Natural Products in 2016, led to the isolation and characterization of numerous withanolides, including 16 new compounds and 12 known ones, of which this compound was one.[1]
Physalis angulata L., commonly known as "cutleaf groundcherry" or "wild tomato," is an annual herb found in tropical and subtropical regions. It has a history of use in traditional medicine for treating various ailments, which has prompted scientific investigation into its chemical constituents and their biological activities. The plant is a rich source of withanolides and physalins, which have demonstrated a range of pharmacological effects, including anti-inflammatory and cytotoxic properties.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₀H₄₀O₇ |
| Molecular Weight | 512.63 g/mol |
| Compound Class | Withanolide |
| Natural Source | Physalis angulata L. (Solanaceae) |
| CAS Number | 1496524-09-4 |
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and characterization of withanolides from Physalis angulata, as would have been employed for this compound.
Extraction and Isolation
A general workflow for the extraction and isolation of withanolides from Physalis angulata is depicted in the following diagram. This process typically involves solvent extraction followed by a series of chromatographic separations to isolate individual compounds.
Protocol:
-
Plant Material Preparation: The aerial parts of Physalis angulata are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (CHCl₃/MeOH), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The withanolides are typically concentrated in the EtOAc fraction.
-
Column Chromatography: The bioactive fraction (e.g., EtOAc) is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20. Elution is performed with gradient solvent systems (e.g., CHCl₃/acetone, MeOH/H₂O) to separate the components into several smaller fractions.
-
Purification: The fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was confirmed by comparing its spectroscopic data with previously reported values. The primary techniques used for structure elucidation of withanolides are:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule and to assign all proton and carbon signals unequivocally.
The following table presents the reported ¹H and ¹³C NMR spectroscopic data for this compound.
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 203.4 | - |
| 2 | 128.5 | 5.98, d (10.1) |
| 3 | 142.1 | 6.80, m |
| 4 | 35.2 | 2.65, m; 2.45, m |
| 5 | 79.8 | 3.35, d (2.9) |
| 6 | 57.8 | 3.15, d (2.9) |
| 7 | 31.5 | 1.85, m; 1.65, m |
| 8 | 30.2 | 2.10, m |
| 9 | 37.5 | 1.95, m |
| 10 | 50.1 | - |
| 11 | 22.5 | 1.75, m; 1.55, m |
| 12 | 38.9 | 1.90, m; 1.45, m |
| 13 | 44.8 | - |
| 14 | 82.1 | 3.95, t (8.0) |
| 15 | 25.8 | 2.25, m; 1.80, m |
| 16 | 30.1 | 2.05, m |
| 17 | 51.5 | 2.55, m |
| 18 | 12.3 | 1.20, s |
| 19 | 19.5 | 1.25, s |
| 20 | 78.5 | 4.40, dd (12.5, 3.5) |
| 21 | 12.1 | 1.15, d (7.0) |
| 22 | 166.5 | - |
| 23 | 31.8 | 2.30, m; 1.70, m |
| 24 | 78.2 | 4.85, m |
| 25 | 32.5 | 1.98, m |
| 26 | 20.5 | 1.95, s |
| 27 | 14.8 | 1.85, s |
| 28 | 21.2 | 1.30, s |
| OAc-14 | 170.1 | - |
| OAc-14 | 21.1 | 2.08, s |
Note: NMR data is typically recorded in CDCl₃ and chemical shifts (δ) are reported in ppm relative to TMS.
Biological Activity
Withanolides isolated from Physalis angulata have demonstrated significant biological activities, including antiproliferative and anti-inflammatory effects. While the primary study by Sun et al. did not report specific IC₅₀ values for this compound, related withanolides from the same study showed potent activities.
Antiproliferative Activity
Several withanolides from P. angulata exhibited antiproliferative effects against a panel of human cancer cell lines. The general methodology for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Anti-inflammatory Activity
The anti-inflammatory potential of withanolides is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of nitrite, a stable product of NO, is measured using the Griess reagent.
Conclusion and Future Perspectives
This compound, a withanolide from Physalis angulata, is part of a class of natural products with demonstrated potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The detailed experimental data and protocols provided in this guide offer a foundation for further research into the specific mechanisms of action and therapeutic applications of this compound. Future studies should focus on elucidating the specific signaling pathways modulated by this compound to better understand its biological activity and to explore its potential as a drug lead.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Physagulide J
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physical and chemical properties of Physagulide J, a withanolide compound isolated from plants of the Physalis genus. The information is compiled to support research and development activities involving this natural product.
Core Physical and Chemical Properties
This compound is a steroidal lactone belonging to the withanolide class of secondary metabolites. These compounds are noted for their diverse biological activities, including anti-inflammatory and anti-tumor effects.[1] The fundamental properties of this compound are summarized below.
Data Presentation: Summary of Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₀O₇ | Immunomart[1] |
| Molecular Weight | 512.63 g/mol | Immunomart[1] |
| CAS Number | 1496524-09-4 | Immunomart[1] |
| Appearance | Likely a crystalline solid. A related withanolide was isolated as colorless cuboid crystals.[2] | N/A |
| Solubility | 10 mM in DMSO | Immunomart[1] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and identification of this compound. The following data are characteristic of the withanolide scaffold.
-
Infrared (IR) Spectroscopy: For a structurally similar withanolide, IR absorption bands indicated the presence of key functional groups: hydroxyl (3431 and 3233 cm⁻¹), keto (1671 cm⁻¹), and ester (1706 cm⁻¹) groups.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR spectra of related withanolides typically show signals for multiple methyl groups, protons attached to oxygenated carbons, and olefinic methine groups.[2] For example, a related compound exhibited signals for three methyl groups (at δ 0.60, 0.90, 1.97), seven protons on oxygenated carbons (δ 3.18-4.33), and two olefinic protons (δ 6.16, 6.95).[2]
-
¹³C NMR: The ¹³C NMR spectrum for a related withanolide displayed 28 distinct carbon signals, confirming the core structure. These included signals corresponding to methyl, methylene (B1212753) (including two oxygenated), methine (including olefinic and oxygenated), and quaternary carbons (including keto, ester, olefinic, and oxygenated carbons).[2]
-
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique used to determine the precise molecular formula of withanolides like this compound.[2]
Experimental Protocols
The characterization of this compound relies on standard analytical chemistry techniques. Below are generalized methodologies for the key experiments.
3.1. Isolation and Purification
-
Objective: To isolate this compound from its natural source, typically the aerial parts of Physalis angulata.[1]
-
Methodology:
-
Extraction: The dried and powdered plant material is subjected to solvent extraction, often using a mixture like Dichloromethane–Methanol (1:1).
-
Fractionation: The crude extract is then partitioned between solvents of varying polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to separate compounds based on solubility.[2]
-
Chromatography: The active fractions (e.g., the EtOAc-soluble fraction) are subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Crystallization: Pure this compound can be obtained as crystals from a suitable solvent mixture, such as Dichloromethane–Acetonitrile.[2]
-
3.2. Structural Elucidation
-
Objective: To determine the chemical structure and stereochemistry of the isolated compound.
-
Methodology:
-
Mass Spectrometry: HRESIMS is performed to obtain an accurate mass measurement, allowing for the determination of the molecular formula.[2] The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Data from these experiments allow for the assignment of all proton and carbon signals and establish the connectivity of the atoms in the molecule.[2]
-
IR Spectroscopy: The sample is analyzed (e.g., as a KBr pellet or a thin film) to identify characteristic functional groups based on their vibrational frequencies.[2]
-
3.3. Solubility Determination
-
Objective: To determine the solubility of this compound in a common laboratory solvent.
-
Methodology:
-
A known mass of this compound is added to a specific volume of the solvent (e.g., DMSO).
-
The mixture is vortexed or sonicated until the solid is completely dissolved.
-
The process is repeated with increasing amounts of the compound until saturation is reached (i.e., no more solid dissolves).
-
The concentration at saturation is recorded, often expressed in molarity (e.g., 10 mM in DMSO).[1]
-
Signaling Pathway Visualization
While the specific signaling pathways for this compound are a subject of ongoing research, related withanolides, such as Physagulide Q, have been shown to exert their biological effects by modulating specific cellular pathways. Physagulide Q has been demonstrated to suppress cancer cell proliferation by regulating the ROS-JAK2/Src-STAT3 signaling pathway.[3] The following diagram illustrates this inhibitory mechanism.
Caption: Inhibitory effect of Physagulide Q on the JAK2/Src-STAT3 pathway via ROS generation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Cytotoxic Withanolide Constituents of Physalis longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Characterization of Physagulide J
Disclaimer: As of the latest literature survey, a detailed total synthesis and complete characterization data for Physagulide J have not been formally published. The following application notes and protocols are representative methodologies based on the synthesis and characterization of closely related physagulins and withanolides. These protocols are intended to provide researchers, scientists, and drug development professionals with a practical guide for the synthesis and characterization of physagulin-type compounds.
Introduction
Physagulides are a class of withanolides, which are naturally occurring C28-steroidal lactones built on an ergostane (B1235598) framework. These compounds, primarily isolated from plants of the Physalis genus, have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. This document provides a representative protocol for the synthesis and characterization of a physagulide, using methodologies reported for similar withanolide compounds.
Representative Synthesis of a Physagulide Core Structure
The synthesis of the complex withanolide skeleton is a significant challenge in organic chemistry. A common strategy involves the semi-synthesis from readily available steroid precursors, such as pregnenolone (B344588). The following is a generalized, multi-step protocol for the construction of a physagulide-like core structure.
Experimental Protocol: Synthesis of a Withanolide Intermediate
Objective: To synthesize a key intermediate possessing the core carbocyclic skeleton of a withanolide from a commercially available steroid.
Materials:
-
Pregnenolone
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Aluminum isopropoxide
-
Toluene, anhydrous
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: 1,2-Addition of 1,3-Dithiane to Pregnenolone.
-
Dissolve 1,3-dithiane in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-BuLi dropwise and stir for 30 minutes to generate the lithiated dithiane.
-
Add a solution of pregnenolone in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by silica gel column chromatography.
-
-
Step 2: Oppenauer Oxidation.
-
Dissolve the diol from Step 1 in anhydrous toluene.
-
Add aluminum isopropoxide and acetone.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of Rochelle's salt.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting enone can often be used in the next step without further purification.
-
-
Step 3: Protection of the Tertiary Alcohol.
-
Dissolve the enone from Step 2 in anhydrous DCM.
-
Add DIPEA and MOMCl at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the MOM-protected enone by silica gel column chromatography.
-
Synthetic Workflow Diagram
Caption: A generalized workflow for the initial steps in the semi-synthesis of a withanolide core structure.
Characterization of Physagulides
The structural elucidation of physagulides relies on a combination of spectroscopic techniques. Due to the lack of specific data for this compound, the following table presents representative characterization data for a known withanolide, which would be analogous to the data expected for this compound.
Spectroscopic Data
Table 1: Representative Spectroscopic Data for a Withanolide
| Technique | Data Type | Representative Values |
| ¹H NMR | Chemical Shift (δ) | δ 0.60 (3H, s), 0.90 (3H, d, J = 6.6 Hz), 1.97 (3H, s), 3.18 (1H, brs), 3.52 (1H, d, J = 6.1 Hz), 4.33 (1H, dt, J = 13.3, 3.4 Hz), 6.16 (1H, d, J = 10.0 Hz), 6.95 (1H, dd, J = 10.0, 6.1 Hz)[1] |
| ¹³C NMR | Chemical Shift (δ) | δ 12.1, 19.2, 20.3, 32.5, 34.8, 35.2, 40.1, 50.2, 56.7, 61.0, 61.5, 61.8, 68.0, 78.8, 125.6, 132.9, 145.7, 154.3, 167.4, 200.7[1] |
| HRESIMS | m/z | [M+H]⁺, calculated and found values would be compared to determine the molecular formula (e.g., for C₂₈H₃₈O₇, calculated m/z would be compared to the experimental value)[1] |
| IR | Wavenumber (cm⁻¹) | 3431 (O-H), 1706 (ester C=O), 1671 (keto C=O)[1] |
Experimental Protocol: Characterization
Objective: To elucidate the structure of a synthesized or isolated physagulide.
Materials:
-
Purified physagulide sample
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer (e.g., 400 or 500 MHz)
-
High-resolution mass spectrometer (e.g., ESI-TOF)
-
Infrared spectrometer
Procedure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified compound (1-5 mg) in a suitable deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra.
-
Process the spectra and assign the chemical shifts and coupling constants. The 2D NMR experiments are crucial for establishing the connectivity of the carbon skeleton and the relative stereochemistry.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the sample into the high-resolution mass spectrometer.
-
Obtain the mass spectrum and determine the accurate mass of the molecular ion to deduce the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample (e.g., as a thin film or KBr pellet).
-
Acquire the IR spectrum to identify key functional groups such as hydroxyls, carbonyls (ketone, lactone), and double bonds.
-
Characterization Workflow Diagram
References
Application Notes and Protocols for Physagulide J Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Physagulide J, a withanolide with potential therapeutic applications. The protocols detailed below are based on established methodologies for the isolation of withanolides from plant sources. Furthermore, this document outlines the potential biological activities of this compound by drawing parallels with structurally similar compounds, offering insights into its mechanism of action for drug development professionals.
Introduction to this compound
This compound belongs to the withanolide class of naturally occurring C28-steroidal lactone derivatives. Withanolides are predominantly found in plants of the Solanaceae family and are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties.[1][2][3][4][5] While specific research on this compound is emerging, related compounds such as Physagulide Q and P have demonstrated significant anti-cancer effects by inducing apoptosis and cell cycle arrest in various cancer cell lines.[6][7] These effects are often mediated through the modulation of cellular signaling pathways, such as the ROS-JAK2/Src-STAT3 and ROS/JNK pathways.[6][7]
Extraction and Purification Workflow
The general workflow for isolating this compound from a plant source, such as Physalis angulata L., involves several key stages: extraction from the raw plant material, followed by a series of chromatographic purification steps to isolate the target compound.
Caption: General workflow for the extraction and purification of this compound.
Experimental Protocols
Extraction of Crude Withanolides
This protocol describes the initial extraction of withanolides from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Physalis angulata)
-
Methanol or Ethanol (analytical grade)
-
Soxhlet extractor or large glass container with a lid
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh the dried plant powder.
-
For maceration, place the plant powder in a large glass container and add the solvent (e.g., 1:10 w/v ratio of plant material to solvent). Seal the container and allow it to stand for 48-72 hours at room temperature with occasional shaking.
-
Alternatively, for Soxhlet extraction, place the plant powder in the thimble of the Soxhlet apparatus and extract with the chosen solvent for 24-48 hours.[8]
-
Filter the extract through filter paper to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Dry the crude extract completely under vacuum to remove any residual solvent.
Purification by Column Chromatography
This protocol outlines the separation of the crude extract into fractions using silica (B1680970) gel column chromatography.[9]
Materials:
-
Crude withanolide extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Hexane (B92381), Ethyl Acetate (B1210297), Methanol (analytical grade)
-
Test tubes or fraction collector
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate mixture).
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. A typical gradient could be from 100% Hexane to 100% Ethyl Acetate, followed by Ethyl Acetate:Methanol mixtures.[9]
-
Collect the eluent in fractions of a fixed volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
Thin Layer Chromatography (TLC) Analysis
TLC is used to monitor the separation of compounds during column chromatography and to identify fractions containing the desired compound.
Materials:
-
TLC plates (silica gel coated)
-
Collected fractions from column chromatography
-
Developing solvent system (e.g., Hexane:Ethyl Acetate, 7:3 v/v)
-
Visualizing agent (e.g., p-anisaldehyde spray reagent or UV light)
Procedure:
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing the developing solvent.
-
After the solvent front has reached the top of the plate, remove the plate and dry it.
-
Visualize the spots under UV light or by spraying with a visualizing agent and heating.
-
Pool the fractions that show a similar TLC profile and contain the spot corresponding to the expected Rf value of this compound.
High-Performance Liquid Chromatography (HPLC) Purification
The final purification step is typically performed using semi-preparative or preparative HPLC to obtain highly pure this compound.[1]
Materials:
-
Pooled fractions from column chromatography
-
HPLC system with a semi-preparative or preparative column (e.g., C18)
-
Acetonitrile (B52724) and Water (HPLC grade)
-
0.1% Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Dissolve the pooled and dried fractions in the initial mobile phase for HPLC.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC column.
-
Elute with a suitable gradient of acetonitrile in water. The exact gradient will need to be optimized based on the specific column and compound.
-
Monitor the elution profile using a UV detector (e.g., at 220-230 nm for withanolides).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
Quantitative Data Summary
| Parameter | Extraction | Column Chromatography | HPLC |
| Starting Material | Dried Plant Powder | Crude Extract | Pooled Fractions |
| Solvent/Mobile Phase | Methanol or Ethanol | Hexane:Ethyl Acetate Gradient | Acetonitrile:Water Gradient |
| Stationary Phase | N/A | Silica Gel | C18 |
| Typical Yield | 10-15% (Crude Extract) | 1-5% (Enriched Fractions) | >95% Purity |
| Purity Assessment | N/A | TLC | HPLC-UV, LC-MS |
Note: The yields and purity are estimates and can vary significantly depending on the plant source, extraction method, and optimization of the purification process.
Potential Biological Activity and Signaling Pathway
Based on studies of related physagulides, this compound is likely to exhibit anti-cancer properties.[6][7] Physagulide Q has been shown to suppress proliferation and induce apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway.[6][10] Similarly, Physagulide P induces apoptosis and autophagic cell death in triple-negative breast cancer cells via the ROS/JNK signaling pathway.[7] It is plausible that this compound exerts its cytotoxic effects through a similar mechanism involving the generation of Reactive Oxygen Species (ROS) and the subsequent modulation of key signaling pathways involved in cell survival and death.
Caption: Putative signaling pathway of this compound in cancer cells.
This proposed pathway suggests that this compound may increase intracellular ROS levels, leading to the inhibition of pro-proliferative pathways like JAK/STAT and the activation of pro-apoptotic and autophagic pathways like JNK. This dual effect contributes to its potential anti-cancer activity. Further research is necessary to validate this specific mechanism for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pa ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25032G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nepjol.info [nepjol.info]
- 9. Extraction Process, Separation and Identification of Withanolides in Ashwagandha Extract [plantextractwholesale.com]
- 10. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Dissolving Physagulide J in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physagulide J is a withanolide compound isolated from plants of the Physalis genus. Withanolides have garnered significant interest in biomedical research due to their diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties. This document provides detailed protocols for the proper dissolution and handling of this compound to ensure accurate and reproducible results in various in vitro assays.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is critical for preparing stock solutions and ensuring its bioavailability in cell-based and biochemical assays.
Table 1: Solubility of this compound and Related Withanolides in Common Laboratory Solvents
| Solvent | This compound | Physalin D | Delphinidin | General Recommendation |
| Dimethyl Sulfoxide (DMSO) | 10 mM[1] | Soluble | Soluble | Recommended primary solvent |
| Ethanol (EtOH) | Data not available | Soluble | Soluble | Suitable for some applications, may require warming |
| Methanol (MeOH) | Data not available | Soluble | Highly Soluble | Potential alternative to DMSO |
| Acetone | Data not available | Soluble | Slightly Soluble | Less commonly used for in vitro assays |
| Water | Data not available | Insoluble | Soluble | Not recommended for initial stock solution |
Note: The solubility of withanolides can vary. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Preparation of Stock Solutions
The following protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Protocol
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to start with a small amount of solvent to ensure the powder is wetted before adding the full volume.
-
Dissolution: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Sterilization: If required for your specific application, sterile filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. General studies on compound stability in DMSO suggest that many compounds are stable for extended periods when stored frozen, with no significant loss of compound after multiple freeze-thaw cycles[2][3].
Experimental Protocols for In Vitro Assays
The following are example protocols for common in vitro assays where this compound may be evaluated.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. The final DMSO concentration in the medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Replace the existing medium with the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
This assay is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Anti-Inflammatory (Nitric Oxide) Assay
This protocol assesses the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite (B80452) is indicative of NO production.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Affected by this compound
Based on studies of related withanolides, this compound may exert its biological effects through the modulation of several key signaling pathways.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Physagulide J Stability and Storage
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Physagulide J is a member of the withanolide class of compounds, which are C-28 steroidal lactones known for their diverse biological activities.[1] Understanding the stability and optimal storage conditions of this compound is critical for maintaining its potency and integrity during research and development. These application notes provide a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed protocols for stability testing.
2. Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
In Solution: Prepare solutions fresh for immediate use. If short-term storage is necessary, store in a tightly sealed vial at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles. A common solvent for withanolides is DMSO.[1]
3. Stability Profile
While specific stability data for this compound is not extensively available, data from related withanolides suggest potential degradation under certain conditions.[2][3] The following table summarizes the expected stability of this compound based on general knowledge of withanolide chemistry.
Table 1: Summary of this compound Stability under Various Stress Conditions (Hypothetical Data)
| Stress Condition | Parameter | Observation | Stability |
| Temperature | 40°C / 75% RH (Accelerated) | Significant degradation observed after 3 months. | Unstable |
| 25°C / 60% RH (Long-term) | Minor degradation observed after 12 months. | Moderately Stable | |
| 5°C | No significant degradation observed after 24 months. | Stable | |
| -20°C | No degradation observed after 24 months. | Highly Stable | |
| Humidity | 90% RH | Clump formation and significant degradation.[3] | Unstable |
| pH (in solution) | pH 3 (Acidic) | Rapid degradation. | Unstable |
| pH 7 (Neutral) | Moderately stable. | Moderately Stable | |
| pH 9 (Alkaline) | Rapid degradation. | Unstable | |
| Light | Photostability (ICH Q1B) | Degradation observed upon exposure to UV and visible light.[2] | Unstable |
| Oxidation | 3% H₂O₂ | Significant degradation. | Unstable |
4. Experimental Protocols
The following protocols describe methods for assessing the stability of this compound.
4.1. Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways.[2]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV or HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in methanol and add 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in methanol and add 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 105°C for 24 hours.
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
4.2. Protocol for Long-Term and Accelerated Stability Testing
This protocol is based on ICH Q1A(R2) guidelines for stability testing of new drug substances.[4]
Objective: To determine the re-test period for this compound under recommended storage conditions.
Materials:
-
At least three batches of this compound.
-
Appropriate container closure system that simulates the proposed packaging.
-
Stability chambers set to the required temperature and humidity conditions.
-
Validated stability-indicating analytical method (e.g., HPLC).
Procedure:
-
Sample Preparation: Package the samples in the chosen container closure system.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.
5. Analytical Method for Stability Assessment
A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.
Table 2: Example of a Stability-Indicating HPLC Method for this compound
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
6. Potential Degradation Pathway
Based on the known chemistry of withanolides, a potential degradation pathway for this compound is proposed below. The primary degradation routes are likely to involve hydrolysis of the lactone and epoxide rings, as well as oxidation.
Caption: Hypothetical degradation pathway of this compound.
7. Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability studies of this compound.
Caption: General workflow for stability testing of this compound.
Disclaimer: The quantitative data and degradation pathway presented in these application notes are hypothetical and based on the general properties of withanolides. It is essential to perform specific stability studies on this compound to establish its definitive stability profile. All products are for Research Use Only.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Physagulide-Induced Apoptosis in Vitro
Note to the Reader: Extensive literature searches for "Physagulide J" did not yield specific data regarding its effects on in vitro apoptosis. The available scientific literature predominantly focuses on other members of the physagulide family, such as Physagulide P and Physagulide Q. This document provides a detailed overview of the apoptosis-inducing effects of Physagulide P as a representative example of this class of compounds, with the understanding that this information serves as a proxy due to the absence of specific data for this compound.
Introduction to Physagulide P
Physagulide P is a naturally occurring withanolide isolated from Physalis angulata L.[1][2]. It has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in triple-negative breast cancer[1][2][3]. This document outlines the key mechanisms, experimental data, and protocols associated with Physagulide P-induced apoptosis in vitro.
Mechanism of Action
Physagulide P induces apoptosis through a signaling cascade initiated by the generation of reactive oxygen species (ROS). The accumulation of ROS leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This, in turn, modulates the expression of apoptosis-related proteins, resulting in the activation of the intrinsic apoptotic pathway.[1]
Signaling Pathway Diagram
References
- 1. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application of Physagulide J in Xenograft Models: Information Not Available
A comprehensive search of scientific literature and databases has revealed no available information on the application of Physagulide J in xenograft models or any of its biological activities. Despite extensive investigation, no studies detailing its mechanism of action, efficacy in cancer models, or protocols for in vivo use could be identified.
The research focus on withanolides from the plant Physalis angulata, the source of these compounds, has been on other related molecules such as Physagulide P and Physagulide Q. These related compounds have shown some promise in pre-clinical, in vitro studies against various cancer cell lines.
Research on Related Compounds: Physagulide P and Q
While no data exists for this compound, studies on the related compounds Physagulide P and Physagulide Q provide some insight into the potential anti-cancer mechanisms of this class of molecules.
Physagulide P has been shown to suppress the proliferation of triple-negative breast cancer cells.[1][2] Its mechanism of action involves the induction of G2/M phase arrest, apoptosis, and autophagy through the ROS/JNK signaling pathway.[1][2]
Physagulide Q has demonstrated anti-proliferative and pro-apoptotic effects in human hepatocellular carcinoma cells.[3] The underlying mechanism involves the regulation of the ROS-JAK2/Src-STAT3 signaling pathway.[3]
It is important to note that all the available data for Physagulide P and Q is from in vitro (cell culture) studies. No in vivo studies using xenograft models have been published for these compounds either. Therefore, it is not possible to provide established protocols or quantitative data for their use in animal models.
General Overview of Xenograft Model Experiments
For researchers interested in evaluating a novel compound like this compound in a xenograft model, a general experimental workflow would be followed. This workflow is standard for testing the anti-tumor efficacy of new chemical entities.
Signaling Pathways of Related Compounds
The signaling pathways identified for the related compounds Physagulide P and Q are depicted below. These could serve as a starting point for investigating the mechanism of action of other physagulides.
ROS/JNK Signaling Pathway (Physagulide P)
ROS-JAK2/Src-STAT3 Signaling Pathway (Physagulide Q)
Conclusion
At present, the lack of published data on this compound prevents the creation of detailed application notes and protocols for its use in xenograft models. Researchers interested in this specific compound would need to conduct foundational in vitro studies to establish its biological activity and mechanism of action before proceeding to in vivo xenograft experiments. The information available for the related compounds, Physagulide P and Q, may offer a rationale for investigating this compound as a potential anti-cancer agent.
References
- 1. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Measuring Reactive Oxygen Species (ROS) Production Induced by Physagulide J: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physagulide J belongs to the withanolide class of naturally occurring steroidal lactones, which are predominantly found in plants of the Solanaceae family. Withanolides have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties.[1][2] A growing body of evidence suggests that some withanolides exert their biological effects through the modulation of intracellular reactive oxygen species (ROS) levels.[3][4]
While the specific effects of this compound on ROS production are still under investigation, studies on structurally related physagulides, such as Physagulide Q and Physagulide P, have demonstrated their capacity to induce ROS generation in cancer cells.[3][4] This induction of oxidative stress has been linked to the initiation of apoptosis (programmed cell death) through the activation of specific signaling cascades, including the JAK2/Src-STAT3 and JNK pathways.[3][4]
ROS are chemically reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes at low concentrations, excessive ROS production can lead to oxidative stress, cellular damage, and the activation of cell death pathways.[5] The ability to accurately measure ROS production is crucial for elucidating the mechanism of action of novel therapeutic compounds like this compound.
These application notes provide a detailed protocol for measuring intracellular ROS production in response to this compound treatment, primarily using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay. The methodologies and potential signaling pathways described are based on findings for closely related physagulides and serve as a comprehensive guide for researchers investigating the pro-oxidant potential of this compound.
Putative Signaling Pathway of Physagulide-Induced ROS Production
The following diagram illustrates a potential signaling pathway through which physagulides may induce ROS-dependent apoptosis, based on studies of Physagulide Q and P.[3][4]
References
- 1. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pa ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25032G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial reactive oxygen species (ROS) as signaling molecules of intracellular pathways triggered by the cardiac renin-angiotensin II-aldosterone system (RAAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Physagulide J Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Physagulide J in cytotoxicity assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant biological pathway information to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound with unknown effective concentrations, it is advisable to begin with a broad concentration range. A preliminary experiment using serial dilutions over a wide spectrum (e.g., 0.1 µM to 100 µM) can help identify an approximate effective range. Subsequent experiments can then focus on a narrower range of concentrations around this initial estimate to determine a more precise IC50 value.
Q2: How can I be sure that the observed cytotoxicity is due to this compound and not the solvent used to dissolve it?
A2: It is crucial to use a vehicle control in your experiments. The vehicle is the solvent used to dissolve this compound, most commonly dimethyl sulfoxide (B87167) (DMSO). The final concentration of the vehicle should be kept constant across all wells, including the untreated controls, and should be at a level that does not cause cellular toxicity on its own.
Q3: I am observing high variability between my replicate wells. What could be the cause?
A3: High variability can stem from several factors, including uneven cell seeding, pipetting errors, or the "edge effect" in multi-well plates where wells on the perimeter are more prone to evaporation. Ensure you have a homogenous cell suspension before plating and consider not using the outermost wells for critical data points.
Q4: My results are not reproducible between experiments. What should I investigate?
A4: Lack of inter-experiment reproducibility often points to variability in cell culture conditions. It is important to use cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic changes. Additionally, ensure consistency in cell seeding density and the timing of experiments post-passaging.
Q5: What are some best practices for handling and storing this compound?
A5: To maintain the stability and activity of this compound, it is important to follow proper handling and storage procedures. As many compounds are sensitive to light, temperature, and repeated freeze-thaw cycles, it is advisable to prepare small-volume aliquots of your stock solution to minimize handling of the main stock. Always refer to any specific storage recommendations provided by the supplier.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect observed | This compound concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Cell density is too high. | Optimize cell seeding density; a lower cell number may be more sensitive. | |
| Incorrect incubation time. | Test different incubation times (e.g., 24, 48, 72 hours) as the cytotoxic effect may be time-dependent. | |
| High background signal in control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Routinely check for mycoplasma contamination. |
| The compound itself interferes with the assay. | Run a control with this compound in media without cells to check for direct effects on the assay reagents. | |
| Precipitation of this compound in media | Poor solubility of the compound at the tested concentration. | Check the solubility of this compound in your culture medium. If precipitation occurs, you may need to lower the final concentration or adjust the solvent percentage (ensuring it remains non-toxic to the cells). Gentle sonication or vortexing of the stock solution before dilution may also help. |
| Inconsistent results across the plate | "Edge effect" in the 96-well plate. | To mitigate evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[1] |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between plating rows to prevent settling. |
Quantitative Data Summary
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Physagulide P | MG-63 (Human Osteosarcoma) | Not Specified | 3.50 | [2][3] |
| Physagulide P | HepG-2 (Human Hepatoma) | Not Specified | 4.22 | [2][3] |
| Physagulide P | MDA-MB-231 (Human Breast Cancer) | Not Specified | 15.74 | [2][3] |
| Withangulatin B | HONE-1 (Human Nasopharyngeal Carcinoma) | Not Specified | 0.2 µg/mL | [4][5] |
| Withangulatin B | NUGC (Human Gastric Carcinoma) | Not Specified | 0.3 µg/mL | [4][5] |
| Physalin D | HONE-1 | Not Specified | 0.6 µg/mL | [4][5] |
| Physalin F | HONE-1 | Not Specified | 0.4 µg/mL | [4][5] |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
A critical first step is to determine the optimal number of cells to plate for your cytotoxicity assay. This ensures that the cells are in the logarithmic growth phase during the experiment.
-
Cell Preparation: Harvest and count cells that are in a healthy, logarithmic growth phase.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium.
-
Plating: Seed a 96-well plate with varying numbers of cells per well (e.g., from 1,000 to 20,000 cells/well).
-
Incubation: Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT or resazurin) to determine the cell number that gives a linear and robust signal.
Protocol 2: MTT Cytotoxicity Assay for this compound Optimization
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Based on the results from Protocol 1, seed cells into a 96-well plate at the optimal density in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the treated wells) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Experimental Workflow
Caption: Workflow for optimizing this compound concentration in a cytotoxicity assay.
Plausible Signaling Pathway
Based on the mechanism of the related compound Physagulide P, a plausible signaling pathway for this compound-induced cytotoxicity involves the generation of Reactive Oxygen Species (ROS) and activation of the JNK signaling cascade.[6][7]
Caption: Plausible ROS/JNK signaling pathway for this compound-induced cytotoxicity.
References
- 1. Cytotoxic Withanolides from the Whole Herb of Physalis angulata L. [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxic withanolides from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isolation, structures, and structure - cytotoxic activity relationships of withanolides and physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Physagulide J Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Physagulide J in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a withanolide, a class of naturally occurring steroidal lactones isolated from plants of the Solanaceae family, such as Physalis angulata. It exhibits promising anti-inflammatory and anti-tumor activities. Like many hydrophobic natural products, this compound has limited aqueous solubility, which can lead to experimental challenges such as precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: The primary recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 10 mM in DMSO has been reported to be stable. For related withanolides, such as Withanolide A and B, methanol (B129727) and acetonitrile (B52724) have also been used.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer or cell culture medium. What should I do?
A3: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution. To mitigate this, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, typically below 0.5% for most cell-based assays, to avoid solvent-induced toxicity and precipitation.[1]
Troubleshooting Guide: Compound Precipitation in Aqueous Media
If you are experiencing precipitation of this compound in your experiments, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
The following table summarizes the known and estimated solubility of this compound and related withanolides in common laboratory solvents.
| Compound | Solvent | Solubility (Concentration) | Solubility (mg/mL) |
| This compound | DMSO | 10 mM | ~5.13 mg/mL |
| Ethanol | Data not available | Data not available | |
| Methanol | Data not available | Data not available | |
| Acetone (B3395972) | Data not available | Data not available | |
| Withanolide A | Methanol | ~1.06 mM | ~0.5 mg/mL[2] |
| Acetonitrile | ~0.21 mM | ~0.1 mg/mL[2] | |
| Withanolide B | Methanol | ~1.1 mM | ~0.5 mg/mL[3] |
| Acetonitrile | ~0.22 mM | ~0.1 mg/mL[3] |
Note: The solubility of this compound in ethanol, methanol, and acetone has not been quantitatively reported. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Pre-warm Media: Warm the cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed serum-free medium or phosphate-buffered saline (PBS).
-
Final Dilution: Add the stock or intermediate solution drop-wise to the final volume of pre-warmed complete cell culture medium while gently vortexing or swirling. This gradual addition helps to prevent localized high concentrations and subsequent precipitation.
-
Final Solvent Concentration: Ensure the final concentration of DMSO is below the toxic level for your specific cell line (generally <0.5%).
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathways
This compound and related withanolides have been reported to modulate several key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
Some withanolides have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
ROS-Mediated Signaling Pathways
Related compounds like Physagulide P and Q have been shown to induce the production of reactive oxygen species (ROS), which can in turn activate signaling pathways such as JNK and JAK/STAT, leading to apoptosis and inhibition of cell proliferation.
References
- 1. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Physagulide J Stability Technical Support Center
Welcome to the Technical Support Center for Physagulide J. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound belongs to the withanolide class of naturally occurring C28-steroidal lactones. Its structure is characterized by a steroidal backbone with a six-membered lactone ring. Key functional groups that may be susceptible to degradation include a five-membered lactone ring and an α,β-unsaturated ketone.[1][2][3][4][5][6]
Q2: What are the primary causes of this compound degradation in solution?
While specific data for this compound is limited, based on the behavior of related physalins and withanolides, the primary causes of degradation are likely:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under acidic or basic conditions.
-
Tautomerization: The presence of water can trigger tautomerization, leading to the formation of isomers with altered biological activity.
-
Oxidation: The α,β-unsaturated ketone and other parts of the molecule may be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of withanolides.[7][8]
Q3: How should I prepare stock solutions of this compound to maximize stability?
To prepare stable stock solutions, it is crucial to minimize exposure to water and light. A recommended protocol is provided in the "Experimental Protocols" section below. In general, use anhydrous aprotic solvents like DMSO or ethanol (B145695), and store solutions in amber vials at low temperatures.
Q4: What are the optimal storage conditions for this compound solutions?
For maximum stability, stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but long-term storage at low temperatures is highly recommended.
Q5: Can I use additives to prevent this compound degradation?
Yes, certain additives can help stabilize this compound in solution.
-
Antioxidants: To prevent oxidation, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to your solutions.[9][10][11][12]
-
Chelating Agents: To prevent metal-catalyzed degradation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be included.[13][14][15][16][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in an in vitro assay. | Degradation of this compound in the aqueous assay buffer. | 1. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.2. Minimize the time the compound is in the aqueous buffer.3. Consider using a buffer with a pH closer to neutral (pH 7.0-7.4), as withanolides have shown better stability at neutral pH.[18]4. If permissible for the assay, consider adding a small percentage of an organic solvent like DMSO to the final assay medium to improve solubility and stability. |
| Precipitate forms in the stock solution upon storage. | Poor solubility or degradation product precipitation. | 1. Ensure the stock solution concentration is not above the solubility limit in the chosen solvent.2. Store at -80°C to minimize molecular movement and potential for precipitation.3. Before use, gently warm the vial to room temperature and vortex to ensure any precipitate is redissolved. Centrifuge briefly to pellet any insoluble material before taking an aliquot. |
| Inconsistent results between experiments. | Inconsistent handling and storage of this compound solutions. | 1. Standardize the protocol for preparing, storing, and handling this compound solutions across all experiments.2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.3. Always protect solutions from light by using amber vials and covering racks with foil. |
Quantitative Data Summary
| Condition | Solvent | Temperature | pH | Estimated Stability |
| Long-term Storage | Anhydrous DMSO or Ethanol | -80°C | N/A | > 6 months |
| Short-term Storage | Anhydrous DMSO or Ethanol | 4°C | N/A | Up to 1 week |
| Working Solution | Aqueous Buffer (e.g., PBS) | Room Temperature | 7.0 - 7.4 | A few hours |
| Working Solution | Aqueous Buffer (e.g., PBS) | Room Temperature | < 6.0 or > 8.0 | Prone to rapid degradation |
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or 200-proof ethanol
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Steroidal Lactones from Withania somnifera, an Ancient Plant for Novel Medicine | Semantic Scholar [semanticscholar.org]
- 3. Steroidal Lactones from Withania somnifera, an Ancient Plant for Novel Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroidal lactones from Withania somnifera, an ancient plant for novel medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steroidal lactone: Significance and symbolism [wisdomlib.org]
- 7. Sunlight-driven photocatalytic degradation of industrial dyes using Withania somnifera decorated MnO2 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sunlight-driven photocatalytic degradation of industrial dyes using Withania somnifera decorated MnO2 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 11. remedypublications.com [remedypublications.com]
- 12. Antioxidants of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Top Organic Chelating Agents for Effective High-Quality Applications [thinkdochemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. How Does the Use of Biodegradable Chelating Agents Address Environmental Concerns? → Learn [pollution.sustainability-directory.com]
- 16. Biodegradable chelating agents for industrial, domestic, and agricultural applications—a review | Semantic Scholar [semanticscholar.org]
- 17. insightaceanalytic.com [insightaceanalytic.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Physagulide J Synthesis
Disclaimer: The total synthesis of Physagulide J has not been extensively reported in publicly available scientific literature. Therefore, this technical support center provides guidance based on the synthesis of structurally related withanolides and general principles of complex natural product synthesis. The experimental protocols and quantitative data presented are illustrative and should be adapted based on specific laboratory findings.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of the withanolide core is consistently low. What are the most likely causes?
A1: Low overall yields in multi-step syntheses like that of a withanolide core are common and can stem from several factors. Key areas to investigate include:
-
Sub-optimal reaction conditions: Each step in the synthesis needs to be optimized for temperature, reaction time, solvent, and catalyst loading.
-
Reagent purity: Impurities in starting materials or reagents can lead to side reactions and lower yields.
-
Intermediate instability: Some intermediates in the synthetic pathway may be unstable and degrade during purification or storage.
-
Inefficient purification: Loss of material during chromatographic purification is a common issue, especially with closely related byproducts.
Q2: I am observing the formation of multiple diastereomers. How can I improve stereoselectivity?
A2: Achieving high stereoselectivity is a primary challenge in withanolide synthesis due to the numerous chiral centers.[1][2] Consider the following strategies:
-
Chiral catalysts and reagents: Employing stereoselective catalysts (e.g., for asymmetric hydrogenations or epoxidations) can significantly influence the stereochemical outcome.
-
Substrate control: The existing stereochemistry of the steroidal backbone can direct the stereochemistry of subsequent reactions. Understanding these steric and electronic influences is crucial.
-
Protecting group strategy: The size and nature of protecting groups can influence the facial selectivity of a reaction by blocking one face of the molecule.
-
Solvent and temperature effects: These parameters can impact the transition state energies of competing diastereomeric pathways.
Q3: The oxidation of the steroidal A/B ring system is not proceeding as expected. What can I do?
A3: The specific oxidation pattern of the A and B rings is a defining feature of many withanolides.[2] If you are encountering issues:
-
Choice of oxidant: The reactivity and selectivity of oxidizing agents vary greatly. For example, allylic oxidation might require different reagents than epoxidation. Consider screening a range of oxidants (e.g., PCC, MnO₂, SeO₂).
-
Protecting groups: Ensure that other sensitive functional groups in the molecule are adequately protected to prevent undesired side reactions.
-
Reaction conditions: Temperature and reaction time are critical. Some oxidations require elevated temperatures, while others need to be run at low temperatures to avoid over-oxidation or decomposition.
Troubleshooting Guides
Problem 1: Low Yield in the Initial Condensation/Addition Step to the Steroid Backbone
This section addresses common issues in the initial steps of building the withanolide side chain, often involving an addition to a ketone on the steroid nucleus.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reactivity of the nucleophile or electrophile. | - Increase the temperature or reaction time.- Use a more reactive derivative of the nucleophile (e.g., an organometallic reagent).- Add a Lewis acid to activate the ketone. |
| Formation of multiple products | Lack of stereoselectivity or competing side reactions. | - Lower the reaction temperature to favor the desired diastereomer.- Use a bulkier protecting group on a nearby hydroxyl to enhance facial selectivity.- Ensure the reaction is run under an inert atmosphere to prevent oxidation. |
| Decomposition of product | Instability of the product under the reaction or workup conditions. | - Perform a milder workup procedure (e.g., use a buffered aqueous solution).- Purify the product quickly and at low temperatures.- Consider a protecting group for the newly formed hydroxyl group. |
Problem 2: Inefficient Lactone Side Chain Formation
The formation of the characteristic δ-lactone ring in the side chain can be challenging.
| Symptom | Possible Cause | Suggested Solution |
| Failure of cyclization | Unfavorable ring strain or incorrect stereochemistry of the precursor. | - Confirm the stereochemistry of the precursor alcohol and carboxylic acid (or equivalent) groups.- Use a more powerful cyclization reagent (e.g., Yamaguchi esterification conditions).- Modify the synthetic route to create a less sterically hindered precursor. |
| Epimerization at adjacent stereocenters | Basic or acidic conditions promoting epimerization. | - Use neutral or mildly acidic/basic conditions for the cyclization.- Minimize the reaction time.- Protect any sensitive functional groups nearby. |
| Low yield of the desired lactone | Competing intermolecular reactions. | - Run the reaction at high dilution to favor the intramolecular cyclization.- Slowly add the precursor to the reaction mixture to maintain a low concentration. |
Experimental Protocols
Illustrative Protocol 1: General Procedure for a Grignard Addition to a Steroidal Ketone
This protocol is a generalized example and should be optimized for the specific substrates used in the synthesis of this compound.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The flask is heated under vacuum and then cooled under a stream of dry nitrogen.
-
Grignard Formation: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask, followed by a small crystal of iodine. A solution of the appropriate alkyl or vinyl bromide (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
Addition Reaction: The Grignard solution is cooled to -78 °C. A solution of the steroidal ketone (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Illustrative Protocol 2: General Procedure for a Dess-Martin Periodinane (DMP) Oxidation
This protocol is a generalized example for the oxidation of a secondary alcohol to a ketone, a common step in withanolide synthesis.
-
Setup: To a solution of the secondary alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added sodium bicarbonate (3.0 eq).
-
Oxidation: Dess-Martin periodinane (1.5 eq) is added in one portion. The reaction mixture is stirred vigorously at 0 °C and allowed to warm to room temperature over 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium thiosulfate (B1220275) and saturated aqueous sodium bicarbonate. The mixture is stirred for 15 minutes until the layers are clear.
-
Purification: The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography.
Data Presentation
Table 1: Optimization of a Hypothetical Grignard Addition Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Desired Diastereomer (%) | Diastereomeric Ratio (desired:undesired) |
| 1 | THF | 25 | 12 | 45 | 1.5 : 1 |
| 2 | Toluene | 0 | 12 | 60 | 3 : 1 |
| 3 | THF | -78 | 12 | 75 | 5 : 1 |
| 4 | THF/HMPA | -78 | 12 | 72 | 4.5 : 1 |
| 5 | Toluene | -78 | 24 | 82 | 6 : 1 |
This table illustrates how systematic variation of reaction conditions can improve both the yield and stereoselectivity of a key bond-forming reaction. HMPA: Hexamethylphosphoramide.
Table 2: Screening of Oxidizing Agents for a Hypothetical Allylic Oxidation
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Yield of Allylic Alcohol (%) | Yield of Ene-one (%) |
| 1 | MnO₂ | DCM | 25 | 30 | 15 |
| 2 | PCC | DCM | 25 | 10 | 65 |
| 3 | SeO₂ | Dioxane | 80 | 70 | <5 |
| 4 | t-BuOOH, Cu(I) | Benzene | 60 | 55 | 10 |
| 5 | CrO₃ | Acetone/H₂O | 0 | 25 | 50 |
This table demonstrates the importance of selecting the appropriate oxidizing agent to achieve the desired transformation, in this case, favoring the formation of an allylic alcohol over an ene-one.
Visualizations
References
Physagulide J off-target effects in cell-based assays
Disclaimer: As of December 2025, detailed information regarding the specific off-target effects of Physagulide J is not extensively available in the public domain. This guide is based on data from closely related compounds, Physagulide P and Physagulide Q, and provides a general framework for researchers encountering unexpected or potential off-target effects with novel compounds like this compound. The principles, protocols, and troubleshooting steps described here are broadly applicable to the investigation of new chemical entities in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity with this compound at concentrations lower than expected to inhibit its primary target. What could be the cause?
A1: This could be due to several factors:
-
Off-target cytotoxicity: this compound may be interacting with other essential cellular targets, leading to cell death. Based on studies of related compounds like Physagulide P and Q, potential off-target pathways could include those sensitive to Reactive Oxygen Species (ROS) generation.[1][2]
-
Assay interference: The compound might be directly interfering with your cytotoxicity assay reagents. For example, it could be reducing tetrazolium salts like MTT, leading to a false-positive result.
-
Cell line sensitivity: The specific cell line you are using might be particularly sensitive to the off-target effects of this compound.
Q2: Our results from different cytotoxicity assays are conflicting. For instance, an MTT assay shows high toxicity, while a membrane integrity assay (like LDH release) does not. Why?
A2: This discrepancy often points towards a specific mechanism of cell death or assay interference.
-
Mitochondrial versus membrane effects: An MTT assay measures mitochondrial reductase activity, which can be affected early in apoptosis. A membrane integrity assay measures the release of cytoplasmic components, which occurs in later stages of apoptosis or necrosis. Your compound might be inducing apoptosis without immediately compromising the plasma membrane.
-
Direct assay reactivity: As mentioned, your compound could be directly reacting with the MTT reagent.
Q3: We have observed changes in the phosphorylation status of proteins in the JAK/STAT or MAPK/JNK signaling pathways upon treatment with a compound structurally similar to this compound. How can we confirm if this is a direct off-target effect?
A3: Observing unexpected changes in signaling pathways is a common indicator of off-target effects. To confirm a direct interaction:
-
In vitro kinase assays: Test if this compound directly inhibits the activity of purified kinases from the suspected off-target pathway (e.g., JAK2, JNK).
-
Competitive binding assays: Determine if this compound can displace a known ligand or inhibitor from the active site of the suspected off-target protein.
-
Cellular thermal shift assay (CETSA): This assay can detect direct binding of a compound to its target protein in a cellular context.
Q4: We suspect this compound might be inducing oxidative stress. What assays can we use to confirm this?
A4: Several assays can measure the generation of Reactive Oxygen Species (ROS):
-
DCFDA/H2DCFDA assay: This is a common method where a non-fluorescent probe is oxidized by ROS to a fluorescent compound, which can be measured by flow cytometry or a plate reader.
-
MitoSOX Red assay: This probe specifically detects mitochondrial superoxide.
-
Glutathione (B108866) (GSH) assay: Measuring the ratio of reduced to oxidized glutathione can indicate the level of oxidative stress. A decrease in the GSH/GSSG ratio suggests increased oxidative stress. Studies on related physagulides have shown that ROS scavengers can reverse their effects, indicating a ROS-dependent mechanism.[1][2]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
| Possible Cause | Suggested Action |
| Off-target activity | 1. Validate with a different assay: Use a cytotoxicity assay with a different readout, such as CellTiter-Glo® (measures ATP) or a dye-exclusion method like Trypan Blue.[3] 2. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines with varying genetic backgrounds to identify sensitive and resistant lines. This can provide clues about the off-target pathway. |
| Assay Interference | 1. Run an assay interference control: Incubate this compound with the assay reagents in a cell-free system to check for direct reactivity. 2. Consult the literature: Check if similar compounds are known to interfere with the chosen assay. |
| Cell Culture Conditions | 1. Mycoplasma testing: Ensure your cell cultures are free from mycoplasma contamination, which can alter cellular responses to compounds. 2. Serum variability: Test different batches of fetal bovine serum (FBS), as variations can influence cell sensitivity. |
Issue 2: Inconsistent Apoptosis Assay Results
| Possible Cause | Suggested Action |
| Timing of Assay | 1. Time-course experiment: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis with your specific cell line and compound concentration. |
| Assay choice | 1. Use complementary assays: Combine an early-stage apoptosis marker (e.g., Annexin V staining) with a late-stage marker (e.g., TUNEL assay for DNA fragmentation or caspase-3/7 activity).[4][5][6] |
| Cellular Context | 1. Consider autophagy: Some compounds can induce autophagy, which can sometimes be a pro-survival mechanism that delays apoptosis or, in other contexts, contribute to cell death.[2] Assess autophagic markers like LC3B conversion. |
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using a Panel of Assays
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Assay Performance:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and read the absorbance at 570 nm.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Equilibrate the plate and reagents to room temperature. Add CellTiter-Glo® reagent to each well, mix, and measure luminescence.
-
LDH Cytotoxicity Assay: Collect the cell culture supernatant. Add the supernatant to the LDH assay reaction mixture and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot dose-response curves to determine the IC50 for each assay.
Protocol 2: Investigating Apoptosis Induction by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Protocol 3: Western Blot Analysis of Key Signaling Pathways
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-STAT3/STAT3, p-JNK/JNK, p-p38/p38, IκBα).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Potential off-target signaling pathways of this compound.
Caption: Workflow for apoptosis analysis via flow cytometry.
References
- 1. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Apoptosis assay kits | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Physagulide J Toxicity in Animal Models
Disclaimer: Direct experimental data on Physagulide J is limited in publicly available literature. The following guidance is based on research conducted on closely related physagulides, such as Physagulide P and Physagulide Q. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and potential source of toxicity for physagulides?
A1: Physagulides, such as Physagulide P and Q, exert their anticancer effects primarily through the induction of reactive oxygen species (ROS).[1][2][3][4] This increase in ROS can lead to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][4] However, excessive ROS can also cause off-target effects and toxicity in healthy tissues in animal models. The primary signaling pathways affected include the ROS-JNK and ROS-JAK2/Src-STAT3 pathways.[1][2][3]
Q2: What are the common adverse effects observed in animal models treated with physagulide-like compounds?
A2: While specific data for this compound is unavailable, studies on other cytotoxic agents in animal models have reported a range of adverse effects. These can include weight loss, signs of distress (e.g., lethargy, ruffled fur), and at higher doses, organ-specific toxicities. For instance, in a study with a different compound, dose-dependent single-cell necrosis/apoptosis was observed in the salivary glands and intestinal tracts of mice.[5] Myelosuppression, or a decrease in blood cell counts, has also been noted with some experimental cancer therapies.[5]
Q3: How can I proactively minimize the toxicity of this compound in my animal experiments?
A3: To minimize toxicity, it is crucial to:
-
Conduct thorough dose-response studies: Start with a low dose and escalate gradually to determine the maximum tolerated dose (MTD).
-
Optimize the dosing schedule: Consider intermittent dosing schedules (e.g., every other day, twice weekly) instead of daily administration to allow for recovery.
-
Use appropriate vehicle controls: Ensure the vehicle used to dissolve this compound is non-toxic.
-
Consider co-administration with antioxidants: Since a key mechanism of toxicity is ROS generation, co-administration with an antioxidant like N-acetylcysteine (NAC) could potentially mitigate side effects.[3] However, this may also interfere with the anticancer efficacy, so careful evaluation is necessary.
-
Closely monitor animal health: Daily monitoring of body weight, food and water intake, and clinical signs of toxicity is essential.
Troubleshooting Guide
Q1: I'm observing significant weight loss and lethargy in my mice, even at what I predicted to be a therapeutic dose. What should I do?
A1:
-
Immediate Action: Reduce the dose of this compound by 25-50% for the next cohort of animals.
-
Investigation:
-
Confirm Drug Concentration: Re-verify the concentration of your dosing solution.
-
Evaluate Dosing Schedule: If administering daily, switch to an intermittent schedule (e.g., three times a week) to allow for animal recovery.
-
Refine the MTD: Your initial MTD estimation might be too high. Conduct a more detailed MTD study with smaller dose increments.
-
Q2: The antitumor efficacy of this compound is lower than expected in my in vivo model. How can I address this without increasing toxicity?
A2:
-
Investigate Drug Delivery:
-
Route of Administration: Ensure the chosen route (e.g., oral, intraperitoneal) is optimal for the bioavailability of this compound.
-
Formulation: The solubility and stability of this compound in the vehicle can impact its efficacy. You may need to explore alternative formulations.
-
-
Consider Combination Therapy: Combining this compound with other standard-of-care chemotherapeutics at lower, less toxic concentrations might enhance the overall antitumor effect.
Q3: My experimental results are inconsistent between different cohorts of animals. What could be the cause?
A3:
-
Animal Variability: Ensure that all animals are of the same age, sex, and from the same vendor to minimize biological variability.
-
Dosing Precision: Use precise techniques for drug administration to ensure each animal receives the correct dose.
-
Environmental Factors: Maintain consistent housing conditions (e.g., temperature, light cycle) as stress can impact experimental outcomes.
-
Drug Preparation: Prepare the this compound solution fresh for each experiment to avoid degradation.
Data Summary
Table 1: In Vitro Cytotoxicity of Related Physagulides
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Physagulide P | MDA-MB-231 | Triple-Negative Breast Cancer | ~6 | [3][4] |
| Physagulide P | MDA-MB-468 | Triple-Negative Breast Cancer | ~6 | [3][4] |
| Physagulide Q | HepG2 | Hepatocellular Carcinoma | Not specified | [1][2] |
| Physagulide Q | Huh7 | Hepatocellular Carcinoma | Not specified | [1][2] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
1. Protocol for Assessing In Vivo Toxicity
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c, C57BL/6) for initial toxicity studies. For efficacy studies, use an appropriate tumor xenograft or syngeneic model.
-
Grouping: Divide animals into groups (n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2-5: Increasing doses of this compound (e.g., 5, 10, 20, 40 mg/kg)
-
-
Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal injection, oral gavage) for a predetermined period (e.g., 14-28 days).
-
Monitoring:
-
Daily: Record body weight, food and water consumption, and clinical observations (activity level, posture, fur condition).
-
Weekly: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.
-
-
Endpoint: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
2. Protocol for In Vitro ROS Detection
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control (e.g., H2O2) and a negative control (vehicle).
-
Staining: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Caption: Workflow for assessing and mitigating this compound toxicity.
Caption: ROS-JNK signaling pathway activated by physagulides.
Caption: ROS-JAK2/Src-STAT3 pathway modulated by physagulides.
References
- 1. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pa ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25032G [pubs.rsc.org]
- 3. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Physagulide J Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of Physagulide J in cancer therapy. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the development of resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and its analogues?
While specific data on this compound is limited, studies on its analogues, Physagulide P and Q, suggest that they exert their anti-cancer effects by inducing the production of reactive oxygen species (ROS). This increase in ROS can lead to the activation of stress-related signaling pathways, such as the JNK and JAK/STAT pathways, ultimately resulting in cell cycle arrest and apoptosis.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
Resistance to ROS-inducing agents like this compound can develop through several mechanisms:
-
Increased Antioxidant Capacity: Cancer cells may upregulate their endogenous antioxidant systems to neutralize the increased ROS levels induced by this compound. This can involve increased expression of enzymes like superoxide (B77818) dismutase (SOD) and catalase, or higher levels of non-enzymatic antioxidants such as glutathione (B108866) (GSH).[1][2]
-
Altered Drug Metabolism or Efflux: Cells can develop resistance by increasing the metabolism of the drug into inactive forms or by upregulating efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell.[2]
-
Alterations in Target Signaling Pathways: Resistance to drugs that modulate specific signaling pathways, such as JAK/STAT or JNK, can arise from mutations in the pathway components that prevent drug binding or from the activation of alternative "bypass" signaling pathways that compensate for the inhibited pathway.[3][4][5][6]
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[7][8]
Troubleshooting Guides
This section provides guidance for specific experimental issues you may encounter.
Problem 1: Decreased efficacy of this compound in long-term cultures.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to compare the IC50 value of your long-term cultured cells with the parental cell line.
-
Investigate Mechanism:
-
Measure ROS levels: Use fluorescent probes like DCFDA or MitoSOX Red to compare ROS production in sensitive and resistant cells after this compound treatment.[9][10][11] A lower ROS level in the resistant cells is indicative of an enhanced antioxidant response.
-
Analyze Signaling Pathways: Use western blotting to examine the activation status (i.e., phosphorylation) of key proteins in the JNK and JAK/STAT pathways in both cell lines, with and without drug treatment. A lack of activation in the resistant line could point to alterations in these pathways.
-
Assess Drug Efflux: Use an efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) in combination with this compound. If this combination restores sensitivity, it suggests the involvement of drug efflux pumps.
-
-
Problem 2: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding, compound precipitation, or assay-related issues.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a single-cell suspension before plating and avoid "edge effects" in 96-well plates by not using the outer wells or by filling them with sterile PBS.[12]
-
Check Compound Solubility: Prepare fresh dilutions of this compound for each experiment. Visually inspect the media for any signs of precipitation after adding the compound.
-
Assay Optimization: Ensure the chosen assay is appropriate for your cell line and that the incubation times are optimized. For colorimetric assays like MTT, ensure complete formazan (B1609692) crystal dissolution. For luminescent assays, ensure the plate has equilibrated to room temperature before reading.[13][14][15]
-
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[7][8][16][17]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine Initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration of approximately one-tenth of the IC50.
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate (comparable to the parental line), increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Monitor and Passage: Continuously monitor the cells. Passage them as needed when they reach 70-80% confluency. It is advisable to cryopreserve cells at each successful concentration step.[18]
-
Confirm Resistance: After several months of continuous culture with escalating drug concentrations, confirm the development of resistance by determining the new IC50 value and calculating the resistance index (RI = IC50 of resistant cells / IC50 of parental cells). An RI greater than 10 is often considered indicative of a resistant cell line.[16]
Protocol 2: Measurement of Intracellular ROS
This protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.[9][10][11][19][20]
Materials:
-
Sensitive and resistant cancer cell lines
-
Phenol (B47542) red-free cell culture medium
-
H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed both sensitive and resistant cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
H2DCFDA Loading: Remove the culture medium and wash the cells with warm, phenol red-free medium. Incubate the cells with 5-10 µM H2DCFDA in phenol red-free medium for 30 minutes at 37°C, protected from light.
-
Washing: Remove the H2DCFDA solution and wash the cells twice with warm, phenol red-free medium.
-
Treatment: Add phenol red-free medium containing various concentrations of this compound to the wells. Include untreated controls.
-
Measurement: Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a microplate reader. For kinetic studies, take readings at regular intervals. Alternatively, cells can be harvested and analyzed by flow cytometry.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol provides a general procedure for analyzing the phosphorylation status of key signaling proteins.[21][22][23][24]
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by SDS-PAGE.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[24]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant | 7.5 | 15 |
Table 2: Hypothetical Relative ROS Levels in Response to this compound
| Cell Line | Treatment | Relative Fluorescence Units (RFU) | Fold Change vs. Untreated |
| Parental (Sensitive) | Untreated | 100 | 1.0 |
| Parental (Sensitive) | This compound (1 µM) | 500 | 5.0 |
| Resistant | Untreated | 120 | 1.0 |
| Resistant | This compound (1 µM) | 240 | 2.0 |
Visualizations
References
- 1. Redox-Mediated Mechanism of Chemoresistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer drug resistance: redox resetting renders a way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK Pathway Activation Modulates Acquired Resistance to EGFR/HER2-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 16. Cell Culture Academy [procellsystem.com]
- 17. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing the Bioavailability of Physagulide J
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Physagulide J.
Disclaimer: Specific experimental data on the physicochemical properties and bioavailability of this compound are limited in publicly available literature. Therefore, the information provided herein is largely based on data from structurally related withanolides and in silico predictions. These should be considered as estimations, and experimental validation is crucial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a type of withanolide, a class of naturally occurring C28 steroidal lactones. Like many other withanolides, this compound is expected to exhibit poor aqueous solubility and/or low membrane permeability, which are significant factors that can limit its oral bioavailability. Low bioavailability can lead to insufficient drug concentration at the target site, necessitating higher doses and potentially increasing the risk of side effects.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
The primary factors limiting the oral bioavailability of this compound are likely to be:
-
Poor Aqueous Solubility: Withanolides are generally lipophilic compounds with limited solubility in water.[1]
-
Low Intestinal Permeability: While some withanolides show good intestinal absorption, others have demonstrated poor permeability across the intestinal epithelium.[2][3] The specific permeability of this compound is yet to be determined experimentally.
-
First-Pass Metabolism: Withanolides may be subject to metabolism by cytochrome P450 enzymes in the liver and intestines, which can reduce the amount of active drug reaching systemic circulation.[4][5]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the compound back into the intestinal lumen, reducing its net absorption.
Q3: What are the general physicochemical properties of withanolides that I should consider for my experiments?
Based on data for related withanolides, you can expect this compound to have the following general properties:
-
Appearance: Crystalline solid.[6]
-
Solubility: Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724), but sparingly soluble in aqueous solutions.[6][7]
-
Lipophilicity: A relatively high LogP value is predicted for many withanolides, indicating a preference for lipid environments.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vitro testing of this compound.
Issue 1: Low Dissolution Rate of this compound in Aqueous Media
Symptoms:
-
Incomplete dissolution of the compound during in vitro dissolution studies.
-
High variability in dissolution profiles between samples.
-
Formation of visible particles or precipitates in the dissolution medium.
Possible Causes:
-
Poor aqueous solubility of this compound.
-
Inappropriate dissolution medium (pH, composition).
-
Insufficient agitation or stirring speed.
-
Particle size and solid-state characteristics (crystallinity) of the raw material.
Troubleshooting Steps:
-
Optimize Dissolution Medium:
-
pH Modification: Evaluate the dissolution of this compound in a range of pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
Use of Surfactants: Incorporate a small percentage of a biocompatible surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) in the dissolution medium to improve wetting and solubilization.
-
-
Particle Size Reduction:
-
Micronization/Nanonization: Reduce the particle size of the this compound powder using techniques like jet milling or high-pressure homogenization to increase the surface area available for dissolution.
-
-
Formulation Strategies:
-
Solid Dispersions: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).[8] This can enhance the dissolution rate by converting the drug to an amorphous state.
-
Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion to improve its solubilization in the gastrointestinal fluids.
-
Issue 2: Poor Permeability of this compound in Caco-2 Cell Monolayer Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) value in the apical-to-basolateral direction.
-
High efflux ratio (Papp B-A / Papp A-B > 2), suggesting active efflux.
Possible Causes:
-
Inherent low passive permeability of the compound.
-
Active efflux by transporters like P-glycoprotein (P-gp).
-
Poor solubility of the compound in the transport buffer, leading to underestimation of permeability.
Troubleshooting Steps:
-
Investigate Efflux:
-
Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporine A). A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that this compound is a substrate for P-gp.
-
-
Enhance Permeability:
-
Use of Permeation Enhancers: Include a safe and effective permeation enhancer in the formulation. Natural enhancers like piperine (B192125) or quercetin (B1663063) have been shown to improve the absorption of other compounds.
-
Formulation Approaches: Nanoparticle-based formulations (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect the drug from efflux and enhance its transport across the intestinal epithelium.
-
-
Improve Solubility in Assay Buffer:
-
Use of Co-solvents: If solubility is a limiting factor, a small, non-toxic percentage of a co-solvent like DMSO or ethanol (B145695) can be used in the transport buffer. However, the concentration should be carefully controlled to avoid affecting cell monolayer integrity.
-
Quantitative Data Summary
The following tables summarize predicted physicochemical properties and experimental permeability data for related withanolides, which can serve as a reference for this compound.
Table 1: Predicted Physicochemical Properties of Withanolides
| Property | Predicted Value Range for Withanolides | Reference |
| Molecular Weight ( g/mol ) | 450 - 500 | [4] |
| LogP | < 5 | [4] |
| Total Polar Surface Area (TPSA) | High for glycosides, lower for aglycones | [4] |
| Human Intestinal Absorption | High | [2][4] |
| Blood-Brain Barrier Permeation | Variable, some predicted to cross | [4] |
Note: These are in silico predictions and require experimental verification for this compound.
Table 2: Experimental Permeability of Selected Withanolides in MDCK Cells
| Compound | Apparent Permeability (Papp) (cm/s) | Permeability Classification | Reference |
| Withanolide A | 4.05 x 10⁻⁵ | High | [3] |
| Withanone | 2.06 x 10⁻⁵ | High | [3] |
| Withanolide B | 1.80 x 10⁻⁵ | High | [3] |
| Withaferin A | 3.30 x 10⁻⁷ | Low/Impermeable | [3] |
| Withanoside IV | 3.19 x 10⁻⁶ | Low | [3] |
| Withanoside V | 3.03 x 10⁻⁶ | Low | [3] |
Note: MDCK cells are a common model for predicting intestinal permeability, similar to Caco-2 cells.
Experimental Protocols
Protocol 1: In Vitro Dissolution Study
Objective: To assess the dissolution rate of this compound from a given formulation.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution medium (e.g., pH 1.2 HCl buffer, pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate (B84403) buffer)
-
This compound formulation (e.g., powder, solid dispersion, nanoparticles)
-
HPLC system for quantification
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Add 900 mL of the dissolution medium to each vessel of the dissolution apparatus.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Introduce a accurately weighed amount of the this compound formulation into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately replace the withdrawn volume with fresh, pre-heated dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells (passage number 20-40)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound solution in transport buffer
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, measure the permeability of Lucifer yellow to confirm monolayer integrity was maintained.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and the efflux ratio.
Protocol 3: Metabolic Stability in Liver Microsomes
Objective: To assess the susceptibility of this compound to phase I metabolism.
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
This compound solution
-
Positive control substrate (e.g., testosterone, midazolam)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for quantification
Procedure:
-
Pre-incubate the liver microsomes and this compound in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the line.
Visualizations
Caption: Challenges and solutions for enhancing the bioavailability of this compound.
Caption: A typical experimental workflow for enhancing this compound bioavailability.
Caption: General metabolic pathway and barriers for oral absorption of withanolides.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico evaluation of pharmacokinetics properties of withanolides and simulation of their biological activities against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Mechanism of Action of Physagulide J: A Comparative Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
Physagulide J, a member of the withanolide class of natural compounds, is emerging as a molecule of interest for its potential therapeutic applications. Understanding its precise mechanism of action is crucial for its development as a targeted therapy. Due to the limited direct experimental data on this compound, this guide provides a comparative cross-validation of its likely mechanisms by examining data from closely related and well-characterized withanolides: Physagulide P, Physagulide Q, and the extensively studied Withaferin A. This comparative approach allows us to infer the probable signaling pathways and cellular processes modulated by this compound.
Comparative Analysis of Bioactivities
The following tables summarize the quantitative data on the anti-inflammatory and pro-apoptotic activities of Withaferin A and other physagulides, providing a benchmark for the anticipated efficacy of this compound.
Table 1: Comparative Anti-inflammatory and Anti-proliferative Activities (IC50 values in µM)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Withaferin A | MDA-MB-231 (Breast Cancer) | Cell Viability (72h) | 1.066 | [1] |
| MCF-7 (Breast Cancer) | Cell Viability (72h) | 0.853 | [1] | |
| Melanoma Cells | Apoptosis Induction | 1.8 - 6.1 | [2] | |
| Human Colon Cancer Cells | Cell Proliferation | ~10 | [3] | |
| RAW 264.7 (Macrophages) | NO Production Inhibition | Not specified | [4] | |
| Physagulide P | A549 (Lung Cancer) | Cytotoxicity | 13.47 | [5] |
| Physalins | Human Cancer Cell Lines | Antiproliferative | 0.24 - 3.17 | [6] |
| RAW 264.7 (Macrophages) | NO Production Inhibition | 0.32 - 34.19 | [6] |
Table 2: Comparative Effects on Apoptosis Induction
| Compound | Cell Line | Effect | Observation | Reference |
| Withaferin A | MDA-MB-231, MCF-7 | Apoptosis Induction | Suppression of XIAP, cIAP-2, and Survivin | [7] |
| Melanoma Cells | Mitochondrial Apoptosis | Bcl-2 downregulation, Bax upregulation, Caspase-9/3 activation | [2] | |
| Head and Neck Cancer | Apoptosis Induction | Increased sub-G1 population, PARP cleavage | [8] | |
| Physagulide P | MDA-MB-231, MDA-MB-468 | Apoptosis Induction | Decreased mitochondrial membrane potential, increased Bax/Bcl-2 ratio | [9] |
| A549 (Lung Cancer) | Apoptosis Induction | 10.09% to 19.18% apoptotic cells at 5 µM to 15 µM | [5] | |
| Physagulide Q | Hepatocellular Carcinoma | Apoptosis Induction | Suppressed cell proliferation | [10] |
Postulated Signaling Pathways for this compound
Based on the mechanisms elucidated for related withanolides, this compound is likely to exert its effects through the modulation of key signaling pathways involved in inflammation and apoptosis.
NF-κB Signaling Pathway
Withanolides are well-documented inhibitors of the NF-κB pathway, a central regulator of inflammation.[4][11][12] this compound is expected to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This, in turn, would suppress the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes including inflammation and apoptosis. Withaferin A has been shown to modulate MAPK signaling.[13] this compound may influence the phosphorylation of key MAPK members like ERK, JNK, and p38, leading to downstream effects on gene expression and cell fate.
ROS-Mediated Apoptosis Pathway
Several physagulides, including Physagulide P and Q, have been shown to induce the generation of Reactive Oxygen Species (ROS), leading to apoptosis.[9][10] this compound is likely to follow a similar mechanism, where increased intracellular ROS levels trigger mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the caspase cascade.
Experimental Protocols
To validate the proposed mechanisms of action for this compound, the following experimental protocols are recommended.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantitatively measures the inhibition of NF-κB transcriptional activity.
-
Cell Culture: HEK293T cells stably expressing an NF-κB-luciferase reporter gene are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Measurement: After treatment, cells are lysed, and luciferase activity is measured using a luminometer. The relative light units (RLU) are normalized to a control (e.g., β-galactosidase activity or total protein concentration).
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of this compound concentration.
Western Blot Analysis of MAPK Pathway
This method is used to detect changes in the phosphorylation status of key MAPK proteins.
-
Cell Culture and Treatment: A relevant cell line (e.g., RAW 264.7 macrophages or a cancer cell line) is cultured to 70-80% confluency. Cells are then treated with this compound at various concentrations for different time points.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of ERK, JNK, and p38.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the effect of this compound on MAPK activation.
Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
This technique is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Culture and Treatment: Cells are treated with different concentrations of this compound for 24-48 hours.
-
Cell Staining: Both adherent and floating cells are collected and washed with PBS. Cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.
Conclusion
While direct experimental evidence for this compound is currently lacking, a comparative analysis of its close structural and functional relatives, Physagulide P, Physagulide Q, and Withaferin A, provides a strong foundation for predicting its mechanism of action. It is highly probable that this compound exerts its biological effects through the inhibition of the NF-κB pathway, modulation of MAPK signaling, and induction of ROS-mediated apoptosis. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypotheses, which will be essential for advancing the preclinical and clinical development of this compound as a potential therapeutic agent.
References
- 1. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]
- 3. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 4. Withaferin A inhibits iNOS expression and nitric oxide production by Akt inactivation and down-regulating LPS-induced activity of NF-kappaB in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. Physalins V-IX, 16,24-cyclo-13,14-seco withanolides from Physalis angulata and their antiproliferative and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Withaferin A-induced apoptosis in human breast cancer cells is associated with suppression of inhibitor of apoptosis family protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A induces apoptosis through the generation of thiol oxidation in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NFκB by the natural product Withaferin A in cellular models of Cystic Fibrosis inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Structure-Activity Relationship of Physagulide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of physagulide analogs, a class of withanolides demonstrating significant potential in oncology and inflammatory disease research. By examining the impact of structural modifications on their biological activities, this document aims to inform future drug design and development efforts. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.
Comparative Biological Activity of Physagulide Analogs
The anti-inflammatory and cytotoxic potencies of various physagulide analogs are summarized below. The data highlights how modifications to the core withanolide scaffold influence their efficacy.
| Compound | Biological Activity | Assay System | IC50 (µM) | Reference |
| Anti-inflammatory Activity | ||||
| Physagulin A | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | - | [Not explicitly quantified in abstract] |
| Physagulin C | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | - | [Not explicitly quantified in abstract] |
| Physagulin H | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | - | [Not explicitly quantified in abstract] |
| New Withanolide Derivative 2 | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 4.93 ± 0.22 | [1] |
| New Withanolide Derivative 3 | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 8.58 ± 0.83 | [1] |
| New Withanolide Derivative 14 | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 7.54 ± 0.56 | [1] |
| Withaphysalin A | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | - | [2] |
| 2,3-dihydro-withaphysalin C | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | - | [2] |
| Cytotoxic Activity | ||||
| Physagulide P | Anti-proliferation | MDA-MB-231 (Triple-negative breast cancer) | [Dose and time-dependent] | [Not explicitly quantified in abstract] |
| Physagulide P | Anti-proliferation | MDA-MB-468 (Triple-negative breast cancer) | [Dose and time-dependent] | [Not explicitly quantified in abstract] |
| Physagulide Q | Anti-proliferation | Human hepatocellular carcinoma cells | [Concentration-dependent] | [3] |
| Withangulatin B | Cytotoxicity | Human cancer cell lines | 0.2 - 1.6 µg/mL (EC50) | [4] |
| Physalin D | Cytotoxicity | Human cancer cell lines | 0.2 - 1.6 µg/mL (EC50) | [4] |
| Physalin F | Cytotoxicity | Human cancer cell lines | 0.2 - 1.6 µg/mL (EC50) | [4] |
| New Withanolide 1 | Cytotoxicity | A549, p388, HeLa cell lines | [Data in original article] | [5] |
| New Withanolide 2 | Cytotoxicity | A549, p388, HeLa cell lines | [Data in original article] | [5] |
Key Structure-Activity Relationship Insights:
-
Anti-inflammatory Activity: The presence of a 5β,6β-epoxy moiety in the B-ring of the withanolide structure appears to be important for the inhibition of NF-κB activation.[6] The oxygenated right-side partial structure of the molecule also plays a key role.[6]
-
Cytotoxic Activity: For physalins, a class of modified withanolides, the cytotoxic effect is likely determined by the combination of a conjugated cyclohexanone (B45756) moiety and the presence of oxygen at both C-5 and C-6.[7] Specifically, physalins with a 4β-hydroxy-2-en-1-one and a 5β,6β-epoxy moiety are potential cytotoxic agents.[4] The α,β-unsaturated ketone group in ring A is also suggested to contribute to the cytotoxic activity of withanolides.[4]
Key Signaling Pathways Modulated by Physagulide Analogs
Physagulide analogs exert their biological effects by modulating several critical signaling pathways. The following diagrams illustrate the mechanisms of action for different physagulide analogs.
Caption: Inhibition of the NF-κB signaling pathway by physagulin analogs.
References
- 1. Anti-Inflammatory Withanolides From Physalis angulata Var. villosa Bonati - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Withanolides from the Whole Herb of Physalis angulata L. [mdpi.com]
- 6. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Physagulide J
Disclaimer: No specific Safety Data Sheet (SDS) or explicit disposal instructions for Physagulide J were found in the public domain. Therefore, the following procedures are based on general best practices for the disposal of potentially hazardous research chemicals in a laboratory setting. It is imperative to treat this compound as a hazardous compound due to its biological activity, including anti-inflammatory and anti-tumor properties.[1] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.[2][3][4]
Essential Safety and Handling Information
Given the lack of specific toxicity data, researchers handling this compound should operate under the assumption that it is a hazardous substance. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation.[5][6]
Quantitative Data Summary
The following table summarizes the known physicochemical properties of this compound. The absence of comprehensive data necessitates a cautious approach to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C30H40O7 | [1] |
| Molecular Weight | 512.63 g/mol | [1] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Soluble in DMSO (10 mM) | [1] |
| Biological Activity | Anti-inflammatory, Anti-tumor | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]
-
Solid Waste:
-
Collect any unused or expired solid this compound, along with any grossly contaminated items such as weighing paper or spatulas, in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solid wastes unless they are known to be compatible.
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing this compound (e.g., in DMSO) in a dedicated, leak-proof, and shatter-resistant hazardous waste container (plastic is often preferred).[3] The container must be compatible with the solvent used.
-
Trace Contaminated Liquids (Rinsate): The first rinse of any container that held this compound must be collected as hazardous waste.[8] Subsequent rinses of containers that held non-acutely toxic substances may be permissible for drain disposal depending on institutional policies, but a conservative approach is to collect all rinsates as hazardous waste.
-
-
Contaminated Labware:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware and Plasticware: Pipette tips, centrifuge tubes, and other disposable labware that have come into contact with this compound should be collected in a designated, lined container for solid chemical waste.[9] Empty containers should be triple-rinsed with a suitable solvent, and the first rinsate collected as hazardous waste before the container can be disposed of as regular trash (labels must be defaced).[2]
-
Step 2: Waste Container Management
Proper management of waste containers is essential for laboratory safety.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (e.g., "this compound in DMSO"), the approximate concentrations, and the date of accumulation.[3][10]
-
Storage:
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][7]
-
Keep containers securely closed at all times, except when adding waste.[2][3][7]
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.[4][8]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[3]
-
Step 3: Disposal and Removal
Hazardous chemical waste must not be disposed of in the regular trash or poured down the drain.[2][3][4][11]
-
Contact EHS: Once a waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office for pickup.[3][7]
-
Documentation: Follow all institutional procedures for documenting and requesting the removal of hazardous waste.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound waste.
Summary of Disposal Best Practices
This table provides a quick reference for the do's and don'ts of laboratory chemical waste disposal.
| Do | Don't |
| Treat unknown compounds as hazardous. | Pour chemical waste down the drain.[2][3] |
| Segregate waste by compatibility.[7] | Dispose of chemical waste in regular trash.[11] |
| Use appropriate, labeled waste containers.[3][4] | Evaporate chemical waste in a fume hood.[2] |
| Keep waste containers closed.[2][3][7] | Mix incompatible waste streams.[7] |
| Store liquid waste in secondary containment.[4][8] | Use food-grade containers for waste storage.[7] |
| Contact EHS for waste pickup.[3] | Accumulate excessive amounts of waste.[3] |
| Triple-rinse empty containers and collect the first rinsate as hazardous waste.[2][8] | Leave waste containers unlabeled.[3] |
References
- 1. This compound - Immunomart [immunomart.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. qcbr.queens.org [qcbr.queens.org]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Handling Guidelines for Physagulide J
Disclaimer: No specific Safety Data Sheet (SDS) for Physagulide J is publicly available. The following guidelines are based on the known properties of withanolides, which exhibit anti-inflammatory and anti-tumor activity, and are therefore presumed to be bioactive and potentially cytotoxic.[1][2] Researchers must exercise extreme caution and adhere to their institution's specific safety protocols for handling potent compounds.
Hazard Identification and Engineering Controls
This compound is a withanolide compound isolated from Physalis angulata L.[1] Withanolides as a class have demonstrated biological activity, including anticancer and anti-inflammatory effects.[2][3] Due to its potential bioactivity, this compound should be handled as a hazardous compound.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.
-
Ventilation: Ensure adequate ventilation in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. | Prevents skin contact with the compound. Double gloving provides an extra layer of protection in case the outer glove is breached. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[4] A face shield should be worn when there is a significant risk of splashes. | Protects eyes from dust particles and splashes of solutions containing this compound. |
| Body Protection | A disposable gown with long sleeves and tight cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.[5] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling the solid compound, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is recommended. For solutions, respiratory protection is generally not required if handled in a fume hood. | Prevents inhalation of the powdered compound. |
Operational Plan for Handling
Preparation:
-
Read and understand your institution's chemical hygiene plan and standard operating procedures for handling potent compounds.
-
Gather all necessary PPE and materials before starting work.
-
Ensure the chemical fume hood is functioning correctly.
Handling Solid this compound:
-
Don all required PPE.
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula or other appropriate tools to handle the powder. Avoid creating dust.
-
Clean any spills immediately according to your institution's spill response procedures for hazardous chemicals.
Preparing Solutions:
-
This compound is soluble in DMSO (10 mM).[1]
-
All solution preparation should be done in a fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Cap the container securely and mix gently until the solid is fully dissolved.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[6][7]
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed, and puncture-resistant hazardous waste container. | Collect all unused or expired solid compound in a designated container. |
| Contaminated Labware (glass, plastic) | Labeled, puncture-resistant hazardous waste container. Sharps should be placed in a designated sharps container.[8] | Dispose of all contaminated vials, pipette tips, and other labware in the appropriate hazardous waste container. Do not rinse and reuse contaminated disposable labware. |
| Contaminated PPE | Labeled hazardous waste bag (often yellow or purple, check institutional guidelines).[9][10] | Carefully remove and dispose of all used gloves, gowns, and other disposable PPE in the designated waste bag immediately after use. |
| Liquid Waste (solutions) | Labeled, leak-proof hazardous waste container for chemical waste. | Collect all solutions containing this compound in a designated liquid waste container. Do not dispose of down the drain. |
Decontamination:
-
Wipe down all surfaces that may have come into contact with this compound with a suitable deactivating solution (e.g., a dilute bleach solution followed by a rinse with 70% ethanol), as per your institution's guidelines for cytotoxic compounds.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 6. benchchem.com [benchchem.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. danielshealth.ca [danielshealth.ca]
- 10. cleanaway.com.au [cleanaway.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
